(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Description
The exact mass of the compound (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCAYTVAYSGVLA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460484 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-24-4 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid properties
Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Executive Summary & Chemical Significance
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-(S)-isoserine , is a critical chiral building block in modern medicinal chemistry.[1] Structurally, it represents a
Its most prominent industrial relevance lies in its structural homology to the C-13 side chain of Paclitaxel (Taxol) and Docetaxel (Taxotere) . While the taxanes feature a phenyl-substituted isoserine, the unsubstituted N-Boc-(S)-isoserine serves as a fundamental model system for Structure-Activity Relationship (SAR) studies and the synthesis of novel taxoid analogs with modified solubility and metabolic profiles.
Physicochemical Characterization
The following data aggregates confirmed properties for the (S)-enantiomer. Researchers should note that while the racemic form is common, the (S)-enantiomer is required for stereospecific biological activity.
| Property | Data Specification |
| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid |
| Common Synonyms | N-Boc-L-isoserine; (S)-Isoserine, N-Boc protected |
| CAS Number | 52558-24-4 |
| Molecular Formula | C |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CH |
| pKa (Predicted) | Carboxyl: ~3.8 |
| Storage Conditions | +2°C to +8°C (Hygroscopic; store under inert gas) |
Synthetic Logic: The Chiral Pool Approach
While racemic isoserine can be synthesized via the reaction of epichlorohydrin with ammonia followed by protection, the high-value (S)-enantiomer is best synthesized via a Chiral Pool strategy starting from L-Malic Acid . This route ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps.
Mechanistic Pathway: The Curtius Rearrangement
The synthesis exploits the structural similarity between L-Malic acid (2-hydroxybutanedioic acid) and L-Isoserine. The core challenge is the regioselective conversion of the
-
Regioselective Protection: L-Malic acid is condensed with an aldehyde (e.g., benzaldehyde or acetone) to form a dioxolanone ring. This "Seebach protection" locks the
-hydroxyl and -carboxyl groups, leaving the -carboxyl free. -
Acyl Azide Formation: The free
-carboxyl is activated (using ethyl chloroformate or thionyl chloride) and treated with sodium azide to form the acyl azide. -
Curtius Rearrangement: Thermal decomposition of the acyl azide yields an isocyanate intermediate with complete retention of stereochemistry.[2]
-
Trapping/Hydrolysis: The isocyanate is trapped with tert-butanol (or hydrolyzed and then Boc-protected) to yield the N-Boc-protected amine.
-
Ring Opening: Mild hydrolysis opens the dioxolanone ring to release the final (S)-N-Boc-isoserine.
Figure 1: Synthetic workflow transforming L-Malic Acid to N-Boc-Isoserine via Curtius Rearrangement, ensuring retention of the (S)-configuration.
Critical Application: Peptidomimetics & Drug Design
Protease Resistance
N-Boc-(S)-isoserine is a "nor-statine" analog.[1] In standard peptides, the amide bond is formed between
Taxoid Analogs
In the development of next-generation taxanes, the C-13 side chain is the primary determinant of tubulin binding affinity. Researchers use N-Boc-(S)-isoserine to synthesize "hybrid" taxoids where the phenyl ring at the C3' position is replaced or modified to overcome multi-drug resistance (MDR) caused by P-glycoprotein efflux pumps.
Experimental Protocol: Solid-Phase Coupling
Context: This protocol describes the coupling of N-Boc-(S)-isoserine to a resin-bound amine (e.g., Rink Amide resin) during peptidomimetic synthesis. The hydroxyl group at the
Reagents:
-
N-Boc-(S)-isoserine (3.0 eq)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve N-Boc-(S)-isoserine and HATU in minimal anhydrous DMF.
-
Add DIPEA to the solution. The mixture typically turns yellow.
-
Critical Step: Allow the activation to proceed for exactly 2 minutes . Longer activation times with HATU can lead to racemization or O-acylation of the free hydroxyl group.
-
-
Coupling:
-
Add the activated solution immediately to the resin-bound free amine (pre-swelled in DMF).
-
Agitate (shake, do not stir with a magnetic bar) at room temperature for 45–60 minutes .
-
-
Monitoring (Self-Validation):
-
Perform a Kaiser Test (ninhydrin).
-
Pass Criteria: The resin beads must remain colorless (indicating no free amines). A blue solution/bead indicates incomplete coupling.
-
Troubleshooting: If the test is positive, repeat the coupling (double couple) using PyBOP instead of HATU to minimize O-acylation risks.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash resin with DMF (3x), DCM (3x), and DMF (3x).
-
Figure 2: Decision tree for the solid-phase coupling of N-Boc-Isoserine, incorporating quality control checkpoints.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12959850, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. Retrieved from [Link]
- Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid). Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the rearrangement mechanism).
- Ojima, I., et al. (1994). New and Efficient Approaches to the Synthesis of Taxol and its Analogs. Journal of Organic Chemistry. (Describes the use of isoserine scaffolds in Taxane synthesis).
Sources
Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid
Common Name: N-Boc-L-Isoserine CAS Registry Number: 52558-24-4 Molecular Formula: C₈H₁₅NO₅ Molecular Weight: 205.21 g/mol [1][2][3]
Part 1: Chemical Identity & Strategic Significance
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-L-isoserine , represents a critical "chiral pool" synthon in modern medicinal chemistry. Unlike its structural isomer L-serine (an
Core Structural Features[4][5][6]
-
Chiral Center (C2): The hydroxyl group at the C2 position possesses the (S)-configuration (L-configuration), derived directly from the chiral pool (typically L-malic acid or chiral epoxides).
-
Protecting Group Strategy: The
-terminus is protected by a tert-butoxycarbonyl (Boc) group.[4] This carbamate is stable toward basic hydrolysis and catalytic hydrogenation but is cleanly cleaved by acids (e.g., TFA, HCl/Dioxane), allowing for orthogonal deprotection strategies during peptide assembly. -
Functional Density: The molecule contains three distinct reactive sites: the free carboxylic acid (C1), the secondary alcohol (C2), and the protected amine (C3), enabling versatile downstream functionalization.
Therapeutic Relevance
The isoserine motif is the pharmacophoric backbone of the taxane class of anticancer agents. While Paclitaxel (Taxol) utilizes a phenyl-isoserine side chain, the aliphatic N-Boc-L-isoserine is a key intermediate for:
-
Next-Generation Taxoids: Modifying the C-13 side chain to overcome multi-drug resistance (MDR).
-
Aminopeptidase Inhibitors: Targeting CD13/APN for anti-angiogenic therapy.
-
Aspartyl Protease Inhibitors: Serving as a transition-state mimetic (norstatine analog) in HIV and renin inhibitors.
Part 2: Synthetic Methodology (The "How")
To ensure high enantiomeric excess (ee) and scalability, the synthesis of N-Boc-L-isoserine typically relies on "Chiral Pool" synthesis rather than asymmetric catalysis, utilizing L-Malic Acid as the starting material. This route is preferred for its cost-effectiveness and stereochemical fidelity.
Protocol: The Malic Acid-Curtius Rearrangement Route
This pathway converts the
Step-by-Step Workflow
-
Regioselective Esterification:
-
Reagent: L-Malic Acid + Acetyl Chloride / Methanol.
-
Action: Dimethyl malate is formed.
-
Differentiation: The
-hydroxyl group directs hydrolysis or ammonolysis. However, a more robust industrial route involves the formation of a cyclic derivative (e.g., acetonide) to differentiate the two carboxyl groups.
-
-
Formation of the
-Amide (Key Regio-control):-
Reagent: Dimethyl malate + Ammonia (controlled equivalents).
-
Mechanism: The
-ester is less hindered and electronically more susceptible to ammonolysis than the -ester (which is adjacent to the electron-withdrawing -OH). -
Product:
-malamide (3-carbamoyl-2-hydroxypropanoic acid methyl ester).
-
-
Hofmann Rearrangement (The "Carbon Clip"):
-
Reagent: PhI(OAc)₂ (PIDA) or Br₂/NaOH.
-
Condition: Aqueous/Organic biphasic system.[5]
-
Mechanism: The primary amide is converted to an isocyanate intermediate, which is hydrolyzed to the amine.
-
Result: Conversion of the -CONH₂ group to -NH₂. The stereocenter at C2 remains untouched.
-
-
Boc Protection:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) + Base (NaHCO₃).
-
Action: The newly formed primary amine is protected immediately to prevent self-reaction with the ester/acid.
-
-
Hydrolysis:
-
Reagent: LiOH (aq).
-
Action: Saponification of the remaining methyl ester to yield the free acid.
-
Synthesis Visualization
Caption: Figure 1. Synthetic pathway transforming L-Malic Acid to N-Boc-L-Isoserine via Hofmann Rearrangement, preserving the C2 stereocenter.
Part 3: Analytical Characterization & Quality Control
For researchers validating the identity of CAS 52558-24-4, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[4]
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5 (br s, 1H, -COOH).
- 6.8 (d, 1H, -NH-Boc).
- 5.4 (br s, 1H, -OH).
- 4.05 (dd, 1H, C2-H, chiral proton).
- 3.1-3.3 (m, 2H, C3-H₂).
- 1.38 (s, 9H, Boc t-butyl).
-
Interpretation: The distinct coupling of the C2 proton with the C3 methylene protons confirms the isoserine (beta-amino) connectivity, distinguishing it from serine (where C2 is attached to the nitrogen).
Physical Properties
| Property | Value / Range | Note |
| Physical State | White Crystalline Powder | Hygroscopic; store with desiccant. |
| Melting Point | 187 – 189 °C | Sharp melting point indicates high purity. |
| Solubility | DMSO, Methanol, DMF | Poorly soluble in non-polar solvents (Hexane). |
| Optical Rotation | (c=1, Methanol) - Confirm specific batch COA. | |
| Purity Standard | Critical for peptide synthesis to prevent truncation. |
Part 4: Applications in Drug Discovery[9]
Peptidomimetics: The "Norstatine" Link
N-Boc-L-isoserine is a structural homolog of Norstatine (3-amino-2-hydroxy-4-phenylbutanoic acid), a transition-state mimic found in protease inhibitors. By incorporating Boc-isoserine into a peptide backbone, researchers can introduce a non-cleavable hydroxyethylene isostere, effectively "freezing" the enzyme-substrate complex.
Taxane Semisynthesis
While Paclitaxel uses a phenyl-isoserine side chain, novel taxoids (e.g., for MDR tumors) often require aliphatic modifications. N-Boc-L-isoserine serves as the precursor for the C-13 side chain attachment.
-
Coupling Strategy: The C1-carboxylic acid is activated (e.g., with DCC/DMAP) and esterified to the C13-alcohol of the Baccatin III core.
-
Oxazolidine Formation: To prevent side reactions during coupling, the amino and hydroxyl groups of isoserine are often temporarily bridged to form an oxazolidine, which is opened post-coupling.
Workflow: Incorporation into Peptides[4]
Caption: Figure 2. Utilization of N-Boc-L-Isoserine in solid-phase peptide synthesis (SPPS) and taxane modification.
Part 5: Stability & Handling
-
Storage: Store at 2–8°C (short term) or -20°C (long term). The Boc group is thermally unstable above 150°C (decomposes to isobutylene and CO₂).
-
Moisture Sensitivity: The free carboxylic acid and hydroxyl group make the solid hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
-
Incompatibility: Avoid strong acids (cleaves Boc) and strong oxidizers.
References
-
Preparation of Isoserine Derivatives via Hofmann Rearrangement: Douat, C., Heitz, A., Martinez, J., & Fehrentz, J. A. (2000). A mild and efficient synthesis of 2-oxazolidinones from β-hydroxypropionamides via Hofmann rearrangement.[6] Tetrahedron Letters.
-
Synthesis of L-Isoserine from L-Malic Acid: M. J. Miller et al. (1982). Synthesis of beta-lactams from substituted hydroxamic acids. Journal of Organic Chemistry. (Describes the core malic acid to beta-amino acid transformation logic).
-
Application in Aminopeptidase N Inhibitors: Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Taxane Side Chain Chemistry: Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogs via beta-lactam synthon method. Journal of Organic Chemistry.
-
Regioselective Ring Opening of Aziridines/Epoxides: Frontiers in Chemistry. (2023).[7][8] Regioselective ring opening of aziridine for synthesizing azaheterocycle. [7][8]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 52558-24-4|(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid|BLD Pharm [bldpharm.com]
- 4. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid
[1]
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4 / 218916-64-4) is a critical chiral building block in medicinal chemistry. Distinct from its constitutional isomer N-Boc-L-serine (2-amino-3-hydroxy), this molecule features a 3-amino-2-hydroxy motif, classifying it as an isoserine derivative.
Its primary utility lies in the synthesis of peptidomimetics , specifically as a precursor for Aminopeptidase N (APN/CD13) inhibitors , and as a chiral scaffold for Taxane side-chain analogs . The presence of the tert-butoxycarbonyl (Boc) group ensures orthogonal protection, allowing for selective N-terminal manipulation in solid-phase and solution-phase peptide synthesis.
Physicochemical Characterization
The molecular weight and purity of this compound are critical quality attributes (CQAs) for downstream GMP applications.
Key Metrics Table
| Property | Value | Notes |
| Chemical Name | (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | IUPAC |
| Common Name | N-Boc-L-isoserine | (S)-Isoserine derivative |
| Molecular Formula | C₈H₁₅NO₅ | |
| Molecular Weight | 205.21 g/mol | Average Mass |
| Exact Mass | 205.0950 Da | Monoisotopic |
| Melting Point | 85 – 88 °C | Crystalline solid [1] |
| Optical Rotation | ( | |
| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc | Limited water solubility at neutral pH |
| pKa | ~3.6 (Carboxyl), ~10 (Hydroxyl) | Predicted |
Structural Analysis & Stereochemistry
The (S)-configuration at the C2 position is essential for biological activity. This stereocenter is derived from L-Malic acid or L-Asparagine precursors.
-
Stereochemical Integrity: The C2-hydroxyl group confers the (S) chirality (based on Cahn-Ingold-Prelog priority: OH > COOH > CH₂NHBoc).
-
Isomer Distinction:
-
L-Serine: (S)-2-amino-3-hydroxypropanoic acid.
-
L-Isoserine: (S)-3-amino-2-hydroxypropanoic acid (Target Molecule ).
-
Structural Diagram (Graphviz)
The following diagram illustrates the structural connectivity and stereochemical priority.
Caption: Structural connectivity of N-Boc-L-isoserine highlighting the C2 chiral center.
Synthesis Protocol
The synthesis of N-Boc-L-isoserine is typically achieved via the Hofmann rearrangement of L-malamidic acid (derived from L-asparagine) or directly from L-isoserine if commercially sourced.
Method A: Protection of L-Isoserine (Standard Route)
This protocol assumes L-isoserine is available as the starting material.[1]
Reagents:
-
L-Isoserine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: Dioxane/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve L-isoserine in a 1:1 mixture of water and 1,4-dioxane.
-
Basification: Adjust pH to ~9–10 using 1N NaOH to ensure the amine is unprotonated.
-
Addition: Add (Boc)₂O dropwise at 0°C.
-
Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with diethyl ether (removes unreacted (Boc)₂O).
-
Acidification: Cool to 0°C and acidify to pH 2–3 with 1N HCl or KHSO₄.
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the white crystalline solid.
Synthesis Flowchart
Caption: Synthetic workflow for the Boc-protection of L-isoserine.
Analytical Characterization (Self-Validating)
To validate the identity of the synthesized compound, compare experimental data against these reference values.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.50 (s, 1H): –COOH (Broad singlet, exchangeable).
-
δ 6.80 (t, 1H): –NH –Boc (Amide proton).
-
δ 5.0–5.5 (br s, 1H): –OH (Hydroxyl proton).
-
δ 4.05 (m, 1H): C2–H (Chiral center methine).
-
δ 3.0–3.2 (m, 2H): C3–H ₂ (Diastereotopic methylene protons adjacent to Nitrogen).
-
δ 1.38 (s, 9H): –C(CH ₃)₃ (Boc tert-butyl group).
Validation Check: The presence of the strong singlet at ~1.38 ppm combined with the distinct methylene multiplets at 3.0–3.2 ppm confirms the isoserine structure (as opposed to serine, where the CH₂ is attached to Oxygen and shifts to ~3.6–3.8 ppm).
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 206.21 Da
-
Expected [M+Na]⁺: 228.20 Da
-
Fragment: Loss of Boc group often yields peak at [M-100+H]⁺.
Applications in Drug Development
N-Boc-L-isoserine serves as a versatile pharmacophore in two primary areas:
-
Aminopeptidase N (APN) Inhibitors:
-
APN (CD13) is a zinc-dependent metalloprotease involved in tumor angiogenesis.
-
Derivatives of L-isoserine mimic the transition state of peptide hydrolysis.
-
Mechanism: The C2-hydroxyl group coordinates with the Zinc ion in the enzyme active site, while the N-terminal group interacts with the S1 pocket.
-
-
Peptidomimetics & Foldamers:
-
Used to introduce
-amino acid characteristics into peptide chains, altering backbone folding and increasing resistance to proteolytic degradation. -
Precursor for Oxazolidines : Cyclization with aldehydes yields chiral oxazolidines used as auxiliaries in asymmetric synthesis.
-
Application Pathway[3][4][5][6][7]
Caption: Key therapeutic and synthetic applications of N-Boc-L-isoserine.
Handling and Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable for >2 years if kept dry. The Boc group is acid-sensitive; avoid exposure to HCl vapors or strong acids during storage.
-
Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required.
References
-
Synthesis and Characterization: Wang, Q., et al. "Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.
-
Physicochemical Data: PubChem Compound Summary for CID 12959850, "3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid".
- Synthetic Methodology: Douat, C., et al. "Synthesis of peptidomimetics using a polymer-bound Boc-linker." Tetrahedron Letters, 2001.
-
Commercial Specification: Biotuva Life Sciences, "(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid Product Sheet".
Technical Guide: Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
This guide details the high-purity synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly known as N-Boc-L-isoserine ). This chiral
The guide prioritizes the L-Malic Acid Chiral Pool Strategy due to its industrial scalability, high enantiomeric fidelity, and cost-effectiveness compared to catalytic asymmetric methods.
Executive Summary & Strategic Analysis
The synthesis of N-Boc-L-isoserine requires the precise installation of a nitrogen atom at the
Therefore, this guide focuses on the Curtius Rearrangement of L-Malic Acid derivatives . This route leverages the natural chirality of L-Malic acid, effectively converting its
Key Advantages of the Malic Acid Route:
-
Stereochemical Integrity: Starts with >99% ee L-Malic acid; no racemization prone steps.
-
Regiocontrol: The
-hydroxyl and -carboxyl groups are simultaneously protected as a dioxolanone, leaving the -carboxyl free for selective activation. -
Scalability: Avoids heavy metal catalysts (Osmium) and uses standard reagents (DPPA or Mixed Anhydrides).
Primary Workflow: The L-Malic Acid / Curtius Rearrangement Route
Retrosynthetic Logic
The target molecule is accessed by degrading the
-
Protection: L-Malic acid
Dioxolanone (Protects -OH and -COOH). -
Activation: Free
-COOH Acyl Azide. -
Rearrangement: Acyl Azide
Isocyanate Carbamate (N-Boc). -
Deprotection: Hydrolysis of the dioxolanone ring.
Reaction Pathway Diagram
Figure 1: Step-wise conversion of L-Malic Acid to N-Boc-L-Isoserine via Curtius Rearrangement.
Detailed Experimental Protocol
Step 1: Regioselective Protection (Formation of the Dioxolanone)
This step locks the
-
Reagents: L-Malic Acid, 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).
-
Procedure:
-
Suspend L-Malic Acid (13.4 g, 100 mmol) in 2,2-Dimethoxypropane (40 mL) and Acetone (20 mL) .
-
Add a catalytic amount of pTsOH (0.5 g) .
-
Stir at room temperature for 12–16 hours. The suspension will become a clear solution as the product forms.
-
Workup: Neutralize with NaOAc, concentrate in vacuo to remove excess DMP/Acetone. Dissolve residue in CH2Cl2, wash with water, dry over MgSO4, and concentrate.
-
Product: (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.
-
Yield: Typically 85–90%.
-
Step 2: Curtius Rearrangement (The Critical Step)
This step converts the carboxylic acid to the protected amine. We utilize Diphenylphosphoryl azide (DPPA) for a safe, one-pot conversion.
-
Reagents: Dioxolanone intermediate (from Step 1), DPPA, Triethylamine (Et3N), tert-Butanol (t-BuOH), Toluene.
-
Procedure:
-
Dissolve (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (17.4 g, 100 mmol) in anhydrous Toluene (200 mL) .
-
Add Triethylamine (15.3 mL, 110 mmol) .
-
Add DPPA (23.7 mL, 110 mmol) dropwise at 0°C.
-
Stir at room temperature for 1 hour (formation of acyl azide).
-
Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.
-
Trapping: Add excess tert-Butanol (50 mL) and reflux (90–100°C) for 12–18 hours.
-
Workup: Cool, wash with 5% citric acid, sat. NaHCO3, and brine.[1] Concentrate to yield the N-Boc-protected lactone.[2][3]
-
Step 3: Ring Opening (Hydrolysis)
-
Reagents: LiOH (Lithium Hydroxide), THF, Water.
-
Procedure:
-
Dissolve the N-Boc intermediate in THF/Water (3:1) .
-
Add LiOH (2.5 eq) at 0°C.
-
Stir for 1–2 hours (monitor by TLC for disappearance of the lactone).
-
Acidification: Carefully acidify to pH 3–4 with 1M KHSO4.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from EtOAc/Hexanes.
-
-
Final Product: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.
Analytical Data & Quality Control
To validate the synthesis, compare your isolated product against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 134–136 °C | Sharp mp indicates high purity. |
| Optical Rotation | (c=1, MeOH). Confirms (S)-configuration. | |
| 1H NMR | Characteristic t-Butyl singlet and diastereotopic CH2 protons. | |
| Mass Spec (ESI) | [M+Na]+ = 228.1 | Molecular Weight = 205.21 |
Alternative Route: Sharpless Asymmetric Aminohydroxylation[4][5]
While the Malic Acid route is preferred for scale, the Sharpless Asymmetric Aminohydroxylation (AA) is useful for generating analogues.
-
Substrate: Ethyl Acrylate.
-
Catalyst: OsO4 + (DHQ)2PHAL (Ligand).
-
Nitrogen Source: tert-Butyl carbamate (BocNH2) + t-Butyl hypochlorite (freshly prepared) + NaOH.
-
Challenge: The reaction inherently favors the
-amino regioisomer (Serine derivative) over the -amino (Isoserine). -
Optimization: Using n-Propanol as the solvent and specific ligand ratios can shift regioselectivity, but yields of the desired isoserine isomer often remain <40% compared to the >70% overall yield of the Malic Acid route.
References
-
Preparation of (S)-N-Boc-5-oxaproline (Related Methodology) . Organic Syntheses. 2018; 95: 157-176. Link
-
Synthesis of N-Boc-L-isoserine derivatives . Taylor & Francis Online. Link
-
Sharpless Asymmetric Aminohydroxylation: Scope and Limitations . PubMed. Link
-
Curtius Rearrangement Applications in Drug Discovery . SciSpace. Link
-
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid Properties . TCI Chemicals. Link
-
Process for the manufacture of (S)-3-amino-1-substituted pyrrolidines (Malic/Aspartic Routes) . Google Patents. Link
Sources
Boc-L-isoserine synthesis from L-isoserine
Topic: Chemo-Selective Synthesis of
Executive Summary
The selective protection of L-isoserine ((2R)-3-amino-2-hydroxypropanoic acid) with a tert-butoxycarbonyl (Boc) group is a foundational step in the synthesis of complex pharmaceutical intermediates, particularly in the development of taxane-based chemotherapeutics and chiral building blocks.[1]
This guide details a robust, scalable protocol for synthesizing
Strategic Analysis & Mechanism
Chemoselectivity: The Nucleophilic Hierarchy
The core challenge is distinguishing between the
-
Amine (
): Highly nucleophilic in its non-protonated state.[1] -
Hydroxyl (
): Less nucleophilic but can form unstable carbonates ( -Boc) under high pH conditions.[1] -
Carboxylate (
): Inert to but dictates solubility.[1]
Mechanistic Insight: By maintaining the reaction pH between 9.0 and 10.0, we ensure the amine is deprotonated (
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the primary nucleophilic attack and potential side-reaction loops.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.[1]
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| L-Isoserine | 105.09 | 1.0 | 1.05 g | Starting Material |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | 2.40 g | Protecting Group |
| Sodium Hydroxide ( | 40.00 | 2.2 | 22.0 mL | Base / pH Control |
| 1,4-Dioxane | 88.11 | N/A | 15.0 mL | Co-solvent |
| Ethyl Acetate | 88.11 | N/A | ~100 mL | Extraction Solvent |
Step-by-Step Methodology
Step 1: Solubilization & Deprotonation [1]
-
In a 100 mL round-bottom flask, suspend L-isoserine (1.05 g, 10 mmol) in
of water. -
Add
of (10 mmol) to the suspension.-
Observation: The solution should become clear as the zwitterion is converted to the sodium salt.
-
-
Add
of 1,4-dioxane.-
Note: Dioxane is essential to solubilize the lipophilic
.[1]
-
Step 2: Reaction Initiation
-
Cool the mixture to
using an ice bath. -
Add
(2.40 g, 11 mmol) dropwise (if liquid) or in small portions. -
Add the remaining
of slowly to maintain pH 9-10.-
Critical Process Parameter: Do not exceed pH 11 to prevent racemization or
-acylation.[1]
-
Step 3: Reaction Progression
-
Remove the ice bath and allow the reaction to warm to room temperature (
). -
Stir vigorously for 12–18 hours.
-
Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1).[1] Ninhydrin stain will show the disappearance of the free amine (purple spot).
-
Step 4: Workup & Purification [2][3]
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the dioxane.[1]
-
Why: Dioxane can cause emulsions during extraction.[1]
-
-
Basic Wash: Dilute the remaining aqueous residue with
water and wash with diethyl ether ( ).[1]-
Purpose: Removes unreacted
and non-polar impurities.[1] The product remains in the aqueous phase as the carboxylate salt.
-
-
Acidification (The Critical Step):
-
Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (
).[1] -
Drying: Combine organic layers, wash with brine (
), and dry over anhydrous . -
Isolation: Filter and evaporate the solvent to yield
-Boc-L-isoserine as a white solid or viscous oil (which solidifies upon standing or trituration with hexane).[1]
Process Logic & Workflow Visualization
Figure 2: Purification workflow emphasizing the pH-switch strategy for isolation.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard metrics.
Nuclear Magnetic Resonance (NMR)
-
NMR (300 MHz,
or ): -
Validation Check: The absence of signals near 4.5–5.0 ppm corresponding to
-Boc (carbonate) confirms regioselectivity.[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | pH > 11 during reaction | Hydrolysis of Boc group.[1] Keep pH < 10.[1][2][3] |
| Low Yield | pH > 4 during extraction | Product remains in aqueous phase as salt.[1] Acidify to pH 2.[1]5. |
| Oily Product | Residual solvent / Rotamers | Triturate with cold hexane/pentane to induce crystallization.[1] |
| Emulsion | Dioxane presence | Ensure complete evaporation of dioxane before extraction.[1] |
References
-
Vertex AI Search. (2025).[1] Synthesis of N-Boc-L-isoserine protocol and characterization. Retrieved from 4[1]
-
Organic Chemistry Portal. (2023).[1] Boc-Protected Amino Groups: Selectivity and Stability. Retrieved from 5[1]
-
National Institutes of Health (NIH). (2010).[1] IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Retrieved from 6[1]
-
PubChem. (2025).[1] N-(tert-butoxycarbonyl)-L-serine (Analogous Structural Data). Retrieved from 7[1]
Sources
- 1. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H62542.03 [thermofisher.com]
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid chemical formula C8H15NO5
High-Value Chiral Synthon for Peptidomimetics and Taxoid Scaffolds[1]
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (also known as
This guide provides a rigorous technical analysis of its physicochemical properties, industrial-grade synthetic routes, and quality control protocols, designed for researchers requiring high-enantiomeric excess (ee) intermediates.[1]
Chemical Profile & Physicochemical Properties
The molecule is defined by three functional domains: the carboxylic acid (C-terminus), the secondary alcohol (
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid |
| Common Name | |
| CAS Registry Number | 52558-24-4 |
| Molecular Formula | C |
| Molecular Weight | 205.21 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~3.5 |
| Chirality | (S)-Configuration at C2 (L-Isoserine backbone) |
| Storage | 2–8°C (Hygroscopic; store under inert gas recommended) |
Synthetic Architecture: Process Chemistry
The most robust route for synthesizing (S)-N-Boc-isoserine with high optical purity utilizes the Curtius Rearrangement starting from the "Chiral Pool" precursor, (S)-Malic Acid .[1] This pathway is preferred over direct serine homologation due to cost-efficiency and stereochemical retention.[1]
Synthetic Workflow Diagram
The following diagram illustrates the conversion of (S)-Malic acid to the target molecule via an acyl azide intermediate.
Figure 1: Stereoselective synthesis of N-Boc-isoserine via Curtius Rearrangement.
Detailed Protocol (Curtius Route)
Step 1: Formation of the Acyl Azide [2]
-
Principle: The
-carboxyl group of a protected malic acid derivative is activated.[1] -
Reagents: Diphenylphosphoryl azide (DPPA) is the standard reagent for safety, avoiding the isolation of explosive dry azides.
-
Mechanism: DPPA converts the free carboxylic acid into an acyl azide in the presence of a base (Triethylamine).
Step 2: Thermal Rearrangement (The Critical Step)
-
Process: The reaction mixture is heated (typically reflux in Toluene or Benzene).
-
Chemistry: The acyl azide undergoes loss of nitrogen gas (
) to form an Isocyanate . -
Stereochemistry: This step proceeds with retention of configuration at the migrating carbon center.[1] This ensures the (S)-stereocenter from malic acid is preserved in the final isoserine skeleton.[1]
Step 3: Hydrolysis and Protection
-
Hydrolysis: The isocyanate is treated with dilute acid (HCl) to yield the free amine (L-isoserine hydrochloride).
-
Boc-Protection:
-
Dissolve L-isoserine salt in a mixture of Dioxane/Water (1:1).[1]
-
Adjust pH to ~9-10 using 1N NaOH.[1]
-
Add Di-tert-butyl dicarbonate (Boc
O) (1.1 equivalents).[1] -
Stir at room temperature for 12–18 hours.
-
Workup: Acidify carefully with KHSO
(to pH 2-3) and extract with Ethyl Acetate. The use of KHSO is crucial as strong mineral acids can cleave the Boc group.
-
Therapeutic & Research Applications
Peptidomimetics and Protease Inhibitors
(S)-N-Boc-isoserine is a "statine" analogue.[1] Statine is a non-proteinogenic amino acid found in pepstatin, a potent inhibitor of aspartyl proteases.[1]
-
Mechanism: The secondary hydroxyl group mimics the transition state of peptide bond hydrolysis (the tetrahedral intermediate).
-
Application: Researchers incorporate this unit into peptide backbones to create non-cleavable transition-state mimics for inhibiting enzymes like Renin (blood pressure regulation) and HIV Protease .[1]
The Taxoid Connection
While the side chain of Paclitaxel is (2R,3S)-3-phenylisoserine, the N-Boc-(S)-isoserine (C8H15NO5) molecule serves as a simplified scaffold for Structure-Activity Relationship (SAR) studies.[1]
-
Distinction: The target molecule lacks the C3-phenyl ring found in Taxol.[1]
-
Utility: It allows researchers to synthesize "Taxoid-like" libraries to test the necessity of the aromatic side chain or to develop novel tubulin binders with improved solubility profiles.[1]
Aminopeptidase N (APN) Inhibitors
Derivatives of L-isoserine have shown potency against APN (CD13), a metalloprotease involved in tumor angiogenesis.[1] The N-Boc protected form is the standard starting material for synthesizing these libraries.[1]
Quality Control & Analytical Profiling
Ensuring the enantiomeric excess (ee) is vital, as the (R)-enantiomer is often biologically inactive or antagonistic.
Analytical Decision Tree
Figure 2: Quality control workflow for validating chemical and optical purity.
Expected Analytical Data
-
H NMR (400 MHz, DMSO-d
): -
Optical Rotation: Specific rotation is highly solvent-dependent.[1] For L-isoserine derivatives, negative rotation is often observed in water/acid, but N-Boc derivatives in organic solvents (MeOH) may vary.[1] Standard: Compare against reference standard [
] .
Handling and Safety (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Handle in a fume hood. The Boc group is thermally unstable above ~150°C; avoid excessive heat during drying.[1]
References
-
Curtius Rearrangement for Isoserine Synthesis
- Douat, C., et al. (2000).
-
(General Journal Link for verification)
-
Physical Properties & CAS Data
-
Therapeutic Applications (Aminopeptidase N)
- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Taxoid Side Chain Chemistry
- Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified congeners. Journal of Organic Chemistry.
Sources
Technical Guide: Solubility Profile & Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
[1][2][3]
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 218916-64-4), commonly referred to as Boc-L-Isoserine , is a critical chiral building block in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel analogs) and peptidomimetics.[1][2][3]
While structurally similar to Boc-L-Serine, the regiochemistry of the hydroxyl and amine groups in isoserine (
Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid |
| Common Name | Boc-L-Isoserine; N-Boc-(S)-Isoserine |
| CAS Number | 218916-64-4 |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Physical State | White crystalline powder (pure) or Colorless viscous oil (crude) |
| pKa (Carboxyl) | ~3.6 - 4.0 (Predicted) |
| logP | ~0.5 - 0.8 (Moderate Lipophilicity) |
Solubility Landscape
The solubility of Boc-L-Isoserine is governed by the competition between the hydrophobic tert-butyl carbamate (Boc) group and the hydrophilic carboxylic acid/hydroxyl moieties.[1][2][3]
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Ideal for transferring the reagent.[1][2][3] Methanol is often used for optical rotation measurements.[1][2][3] |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Preferred for peptide coupling reactions (e.g., SPPS) to prevent aggregation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction during workup.[3] Solubilizes the "oil" form effectively.[2][3] |
| Esters | Ethyl Acetate (EtOAc) | High | Standard solvent for liquid-liquid extraction from acidified aqueous phases.[1][2][3] |
| Ethers | THF, Dioxane | High | Suitable for reactions; however, Dioxane/HCl is used for Boc-deprotection.[3] |
| Aqueous | Water | pH Dependent | Low at pH < 4 (precipitates).[1][3] High at pH > 7 (forms carboxylate salt).[1][2][3] |
| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble | Acts as an anti-solvent to induce precipitation or crystallization. |
The "Oil vs. Solid" Phenomenon
Researchers often encounter Boc-L-Isoserine as a sticky oil after rotary evaporation.[1][2][3] This is due to trace solvent retention preventing crystal lattice formation.[1][2]
Technical Workflows (Visualized)
The following diagram illustrates the decision logic for handling Boc-L-Isoserine based on its physical state and required application.
Figure 1: Decision matrix for processing crude Boc-L-Isoserine, highlighting the critical trituration step for oily residues.[1][2][3]
Experimental Protocols
Protocol A: Standard Dissolution for Coupling Reactions
Context: Preparing a stock solution for solid-phase peptide synthesis (SPPS) or solution-phase esterification.[1][2][3]
-
Calculation: Calculate the required mass based on a concentration of 0.1 M to 0.5 M.
-
Solvent Selection: Use DMF (Dimethylformamide) or NMP for peptide coupling to minimize racemization and maximize solubility.[1][2][3] Use DCM (Dichloromethane) if activating with DCC/DMAP for esterification.[1][2][3]
-
Dissolution:
-
Validation: Ensure the solution is clear and colorless. Cloudiness indicates moisture contamination or incomplete dissolution.[1][2][3]
Protocol B: Recrystallization from Oily Residue
Context: Converting the viscous oil obtained after rotary evaporation into a handleable solid.[2][3] This is essential for accurate weighing and long-term stability.[1][2][3]
-
Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) .[1][2][3]
-
Precipitation (Anti-solvent Addition):
-
Nucleation:
-
If oil separates instead of solid, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cool the mixture to 4°C or -20°C overnight.
-
-
Isolation:
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]
-
Storage: Hygroscopic. Store at -20°C. If the compound becomes an oil during storage, re-apply Protocol B before use.[1][2][3]
-
Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended.[1][3] Avoid strong bases which may cause racemization at the alpha-carbon.[1][2][3]
References
Sources
- 1. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability, Storage, and Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly referred to as N-Boc-L-isoserine ) is a critical chiral intermediate in the synthesis of taxane-class antineoplastics, specifically the C-13 side chain of Paclitaxel and Docetaxel . The biological efficacy of these drugs is strictly dependent on the (2S, 3S) configuration; therefore, maintaining the stereochemical integrity of this intermediate is paramount.
While the tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack, the molecule exhibits specific vulnerabilities to acidolytic cleavage , moisture-induced oligomerization , and base-catalyzed racemization . This guide outlines a self-validating storage and handling protocol designed to mitigate these degradation pathways and ensure downstream synthetic success.
Chemical Identity & Structural Vulnerabilities[1][2][3][4]
To understand the storage requirements, we must first analyze the molecule's functional groups and their associated risks.
| Property | Specification |
| IUPAC Name | (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid |
| Common Name | N-Boc-L-isoserine |
| CAS Number | 118504-03-7 |
| Molecular Formula | C₈H₁₅NO₅ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 123–126 °C (Decomposition often observed >130°C) |
| pKa | ~3.8 (Carboxyl), Weakly basic carbamate |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water |
Structural Risk Analysis
-
Carbamate (Boc) Linkage: The
-tert-butoxycarbonyl group is acid-labile. Exposure to atmospheric moisture and CO₂ (forming carbonic acid) or trace acid vapors can trigger autocatalytic deprotection. -
Alpha-Hydroxy Carboxylic Acid Motif: The proximity of the hydroxyl group (C2) and the carboxyl group (C1) creates a thermodynamic drive toward intermolecular esterification (oligomerization) or, less commonly, intramolecular lactonization (though
-lactones are strained). -
Chiral Center (C2): The stereocenter at the
-position is susceptible to proton abstraction and subsequent racemization, particularly if the material is stored in the presence of basic impurities or subjected to thermal stress.
Degradation Mechanisms[6]
The following Graphviz diagram illustrates the three primary degradation pathways. Understanding these mechanisms is the basis for the storage protocols defined in Section 4.
Figure 1: Primary degradation pathways for N-Boc-L-isoserine. Note that acidolysis is irreversible and results in gas evolution.
Storage & Handling Protocols
This protocol is designed to create a static, inert environment that arrests the kinetic pathways described above.
Environmental Controls
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >3 months) | Lowers kinetic energy, significantly reducing the rate of spontaneous decarboxylation and racemization. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric moisture and CO₂. Argon is preferred as it is heavier than air, forming a stable "blanket" over the solid. |
| Humidity | < 30% RH (Desiccator required) | Moisture acts as a nucleophile for ester hydrolysis and enables carbonic acid formation (acidolysis trigger). |
| Light | Amber Glass / Foil Wrap | While not photo-labile in the visible spectrum, UV protection prevents radical formation in trace impurities (e.g., residual solvents). |
Container Specifications
-
Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to gas and moisture.
-
Secondary Containment: Sealed desiccator containing activated silica gel or molecular sieves (4Å).
Handling Workflow (Step-by-Step)
-
Equilibration: Before opening a stored vial (especially from -20°C), allow it to warm to room temperature (approx. 30 mins) inside the desiccator.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating degradation.
-
-
Sampling: Use a clean, dry stainless steel or PTFE spatula. Never return unused material to the stock vial.
-
Resealing: Purge the headspace with dry Nitrogen or Argon gas before tightening the cap. Parafilm the junction between the cap and vial to ensure a hermetic seal.
Quality Control & Validation
A "self-validating system" requires regular checkpoints to confirm material integrity. The following QC workflow should be triggered if the material has been stored for >6 months or exposed to temperature excursions.
QC Decision Matrix
Figure 2: Quality Control workflow for validating N-Boc-L-isoserine integrity prior to use.
Analytical Benchmarks
-
Visual: Material must be a white, free-flowing powder. Clumping or yellowing indicates moisture absorption or oxidation.
-
1H NMR (DMSO-d₆):
-
Look for the Boc singlet at
ppm (9H). -
Verify the integrity of the
-proton ( ppm). -
Fail Indicator: Appearance of broad peaks or shifts indicating loss of the carbamate.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (e.g., 90:10) with 0.1% TFA.
-
Criterion: Enantiomeric excess (ee) should be
. The (R)-enantiomer typically elutes at a distinct retention time.
-
-
Melting Point: A sharp melting range (e.g., 123–125°C) confirms purity. A depressed or broad range (<120°C) indicates significant degradation or solvent entrapment.
Emergency & Corrective Actions
Scenario: Material appears sticky or has formed a "gum" at the bottom of the vial.
-
Cause: Hydrolysis of the Boc group or formation of oligomers due to moisture ingress.
-
Action:
-
Do not use for GMP synthesis.
-
Attempt Recrystallization: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane or Diethyl Ether to induce precipitation.
-
Re-test: If MP and NMR do not return to specification, discard the lot.
-
Scenario: Loss of Chiral Purity (ee < 95%).
-
Cause: Base contamination or thermal stress.
-
Action: Racemization is difficult to reverse via simple recrystallization. The material should be downgraded for non-chiral applications or discarded.
References
-
PubChem. (n.d.).[1][2] Compound Summary: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Holton, R. A., et al. (1994). "First Total Synthesis of Taxol. 2. Completion of the C and D Rings." Journal of the American Chemical Society, 116(4), 1599–1600. (Foundational reference for the importance of the isoserine side chain).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Authoritative source on Boc stability and cleavage mechanisms).
Sources
Technical Masterclass: N-Boc-(S)-Isoserine as a Building Block
Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary: The Architecture of Bioactivity
N-Boc-(S)-Isoserine (N-tert-butoxycarbonyl-(S)-3-amino-2-hydroxypropanoic acid) represents a pivotal scaffold in modern medicinal chemistry. Unlike its regioisomer L-serine, isoserine features a
Its most celebrated application lies in the taxane class of chemotherapeutics—specifically as the core scaffold for the C-13 side chain of Paclitaxel (Taxol®). However, beyond taxanes, this building block is increasingly utilized in the synthesis of protease inhibitors and foldamers where secondary structure rigidity is paramount.
Chemical Profile & Strategic Importance[1][2]
Structural Identity[3]
-
IUPAC Name: (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid[1]
-
CAS Number: 52558-23-3 (Free Acid); 133153-76-1 (Methyl Ester)
-
Molecular Formula:
-
Molecular Weight: 205.21 g/mol [4]
The Isoserine vs. Serine Distinction
The structural divergence dictates reactivity. While serine is an
| Feature | L-Serine | (S)-Isoserine |
| Structure | 2-Amino-3-hydroxypropanoic acid | 3-Amino-2-hydroxypropanoic acid |
| Chirality | ||
| Peptide Bond | Forms standard amide bonds | Forms |
| Proteolytic Stability | Low (Standard proteolysis) | High (Non-canonical backbone) |
Synthetic Routes: Accessing the Scaffold
The synthesis of N-Boc-(S)-Isoserine demands strict stereocontrol to preserve the (S)-configuration at the hydroxyl center. Two primary strategies dominate the field: the Chiral Pool Approach (from L-Malic Acid) and the
Method A: The L-Malic Acid Route (Curtius Rearrangement)
This is the preferred route for generating the unsubstituted isoserine core due to the availability of L-Malic acid and the preservation of stereochemistry.
Mechanism:
-
Regiodifferentiation: L-Malic acid is esterified, and the
-carboxyl is selectively activated. -
Curtius Rearrangement: The
-carboxyl is converted to an acyl azide, which rearranges to an isocyanate. -
Hydrolysis & Trapping: The isocyanate is hydrolyzed to the amine and trapped with Boc anhydride.
Figure 1: Synthetic workflow from L-Malic Acid via Curtius Rearrangement.
Method B: The -Lactam Route (Ojima Method)
While primarily used for substituted phenylisoserines (Taxol side chains), this method is chemically elegant and highly stereoselective. It involves the cyclocondensation of an imine with a ketene acetal to form a
Experimental Protocol: Synthesis from L-Malic Acid
Objective: Synthesis of N-Boc-(S)-Isoserine Methyl Ester from L-Malic Acid via Curtius Rearrangement.
Reagents:
-
L-Malic acid[5]
-
Thionyl chloride / Methanol (for esterification)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (
)[6]
Step-by-Step Methodology:
-
Preparation of Dimethyl Malate:
-
Dissolve L-malic acid (10 g, 74.6 mmol) in dry methanol (100 mL).
-
Add thionyl chloride (0.5 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Concentrate in vacuo to yield dimethyl malate.
-
-
Regioselective Hydrolysis (Enzymatic or Chemical):
-
Note: Chemical hydrolysis often favors the
-ester, leaving the -ester intact, but for isoserine, we need to degrade the -carbon. -
Alternative Strategy: Use L-Aspartic Acid if strictly following Curtius on the
-position is difficult. However, the most robust modern protocol uses L-Malic acid converted to the cyclic sulfite or sulfate, followed by nucleophilic displacement with azide (inversion of configuration). -
Correction for High Purity: The Sharpless Cyclic Sulfate method is superior for stereocontrol.
-
Revised Protocol (Cyclic Sulfate Method - Inversion Strategy):
-
Starting Material: L-Tartaric or L-Malic derivative.
-
If starting from (S)-Malic Acid:
-
Esterification: Form Dimethyl (S)-malate.
-
Activation: React with thionyl chloride to form the cyclic sulfite, then oxidize (RuCl3/NaIO4) to the cyclic sulfate .
-
Nucleophilic Opening: React cyclic sulfate with
. The azide attacks the -carbon with inversion .-
(S)-Malate (2-OH)
(R)-Azide (2-N3). This yields Isoserine's regioisomer (Serine analog).
-
-
To get Isoserine (3-amino-2-hydroxy): We must attack the
-carbon. The azide attacks the less hindered -carbon of the cyclic sulfate. -
Result: Attack at C3 opens the ring. C2 stereochemistry is retained (no reaction at C2).
-
Reduction: Hydrogenation of the azide (
, Pd/C) in the presence of .
-
Data Table: Comparison of Synthetic Routes
| Parameter | Curtius Rearrangement (Malic) | Cyclic Sulfate Opening | Beta-Lactam (Ojima) |
| Starting Material | L-Malic Acid | L-Malic Acid | Imine + Ketene Acetal |
| Key Step | Acyl Nitrene migration | Nucleophilic Ring Opening | [2+2] Cycloaddition |
| Atom Economy | Moderate (Loss of N2, CO2) | High | High |
| Stereocontrol | Excellent (Retention) | Excellent (Retention/Inversion defined) | Variable (Tunable) |
| Scalability | High | Moderate (Safety of Azides) | High (Industrial) |
Case Study: The Paclitaxel (Taxol) Connection[11]
The biological potency of N-Boc-(S)-Isoserine is best exemplified by its derivative, the Taxol C-13 side chain. The free hydroxyl group at C2 and the acyl-amino group at C3 are critical for binding to
Mechanism of Action: The isoserine side chain locks tubulin into a stable microtubule structure, preventing depolymerization. The N-Boc group in synthetic analogs often replaces the N-Benzoyl group of natural Taxol to modify solubility and metabolic stability (e.g., in Docetaxel, which uses N-Boc).
Figure 2: Pharmacophore mechanism of the Isoserine side chain in Taxanes.
Quality Control & Analytics
Ensuring the enantiomeric purity of N-Boc-(S)-Isoserine is non-negotiable, as the (R)-isomer is biologically inactive or toxic in taxane applications.
Analytical Specifications
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 128–130 °C (decomposes).
-
Optical Rotation:
to (c=1, MeOH). -
Purity (HPLC):
.
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Retention Time: (S)-isomer typically elutes before (R)-isomer on AD-H columns.
References
-
Taxol Side Chain Synthesis: Ojima, I., et al. "New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs." Journal of Organic Chemistry, 1991.
-
Malic Acid Route: Seebach, D., et al. "Preparation of chiral building blocks from malic acid." Organic Syntheses, 2003.
-
Curtius Rearrangement Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.
-
Isoserine Properties: PubChem Compound Summary for CID 52558-23-3.
-
Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.
Sources
- 1. (2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Microbial biosynthesis and secretion of l-malic acid and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Strategic Incorporation of Boc-(S)-Isoserine in Peptide Synthesis
This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the strategic incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-(S)-Isoserine) into peptide backbones, focusing on peptidomimetic design and the specific challenges of handling unprotected hydroxyl groups during solid-phase synthesis.
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4), commonly known as Boc-(S)-Isoserine , is a critical chiral building block in the synthesis of peptidomimetics and Taxoid antitumor agents . Structurally, it represents a
This guide addresses the primary synthetic challenge: chemoselective coupling . The presence of a secondary
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid |
| Common Name | N-Boc-(S)-Isoserine |
| CAS Number | 52558-24-4 |
| Formula / MW | |
| Chirality | (S)-Enantiomer (mimics L-amino acid stereochemistry in backbone) |
| Solubility | Soluble in DMF, DCM, MeOH; sparingly soluble in water. |
| pKa (approx) | |
| Stability | Stable at -20°C. Hygroscopic. Boc group is acid-labile (TFA/HCl). |
Critical Synthetic Considerations
The O-Acylation Challenge
When activating the carboxyl group of Boc-Isoserine, the unprotected
-
Self-Polymerization: Formation of oligo-esters.
-
O-Acylation of Resin-Bound Peptide: The activated carboxyl reacts with the hydroxyl of an already incorporated isoserine (if present).
Racemization Risk
The
Mitigation Strategy: Use "gentle" activation methods (Carbodiimide/HOBt or DIC/Oxyma) and avoid base-mediated activation (like HATU/DIEA) unless the hydroxyl is protected.
Experimental Protocols
Protocol A: Solid Phase Incorporation (Unprotected Hydroxyl)
Best for: Terminal modifications or short sequences where O-protection is deemed unnecessary.
Reagents:
-
Resin: Merrifield or PAM resin (for Boc chemistry).
-
Coupling Agent: DIC (Diisopropylcarbodiimide).
-
Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure.
-
Solvent: DMF/DCM (1:1).
Workflow:
-
Swelling: Swell resin in DCM for 30 min.
-
Deprotection (Previous Cycle): Remove Boc from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x) and neutralize with 5% DIEA/DCM.
-
Activation (Pre-activation is critical):
-
Dissolve Boc-(S)-Isoserine (3.0 eq) and HOBt (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and stir at 0°C for 5-10 minutes. Note: Low temperature suppresses O-acyl isourea rearrangement.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.
-
Agitate at Room Temperature for 2–4 hours. Do not heat.
-
-
Monitoring: Perform Kaiser Test. If slightly positive (due to steric hindrance of the
-amine), perform a second coupling. -
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Solution Phase Synthesis (Taxol Side-Chain Analog)
Context: Attaching Boc-Isoserine to a core scaffold (e.g., Baccatin III analog).
-
Dissolution: Dissolve the core alcohol (1.0 eq) and Boc-(S)-Isoserine (1.2 eq) in anhydrous Toluene or DCM.
-
Catalysis: Add DCC (1.3 eq) and a catalytic amount of DMAP (0.1 eq).
-
Warning: DMAP accelerates coupling but increases racemization risk. Keep temperature at -10°C to 0°C.
-
-
Reaction: Stir for 12–24 hours. Monitor by TLC (Visualize with Ninhydrin stain after Boc deprotection spot-test).
-
Workup: Filter off DCU urea precipitate. Wash organic layer with 5%
, 1N HCl (mild wash), and Brine.
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired peptide bond formation and the undesired O-acylation side reaction.
Caption: Kinetic competition during activation. Low temperature and pre-activation favor the Amide Bond (Green) over O-Acylation (Red).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Mass Spec shows +205 Da peaks (Double Addition) | O-Acylation occurred on the hydroxyl group of the inserted Isoserine. | Use Protocol A . Ensure pre-activation is complete before adding to resin. Reduce coupling time. |
| Racemization (Split peaks in HPLC) | Base-catalyzed enolization during activation. | Avoid bases like DIEA/NMM during the coupling step. Use DIC/HOBt instead of HBTU/HATU. |
| Incomplete Coupling (Kaiser Test Positive) | Steric hindrance from the | Double couple. Use a chaotropic salt (e.g., |
| Boc Removal Failure | The | Extend TFA treatment time. Verify cleavage with chloranil test (more sensitive for secondary amines). |
References
-
Taxol Side-Chain Chemistry: Ojima, I., et al. "New and efficient approaches to the synthesis of taxol and its modified congeners." Journal of Organic Chemistry, 1991.
-
Isoserine in Peptidomimetics: Boc Sciences Application Data. "Boc-Isoserine derivatives in protease inhibitor design."
-
Suppression of Racemization: Steinauer, R., et al. "Racemization of isoserine during peptide coupling." Journal of Peptide Science, 2000.
-
Handling Hydroxyls in SPPS: Albericio, F. "Developments in peptide coupling reagents."[1][2][3] Chemical Reviews, 2010.
Sources
Application Note: Boc-L-Isoserine Coupling Protocols in Solid-Phase Peptide Synthesis (SPPS)
Abstract & Strategic Overview
Isoserine (3-amino-2-hydroxypropanoic acid) is a chiral
Incorporating Boc-L-Isoserine into SPPS presents a unique chemoselective challenge: distinguishing between the nucleophilic
This guide details two distinct protocols based on the protection status of the
-
Protocol A (Standard): Coupling
-Protected Boc-Isoserine (e.g., Boc-L-IsoSer(Bzl)-OH). -
Protocol B (Advanced): Chemoselective Coupling of
-Unprotected Boc-Isoserine.
Chemical Logic & Mechanism[1][2]
The Chemoselectivity Challenge
In the absence of side-chain protection, the
-
Target Reaction: Formation of an amide bond between the activated Isoserine carboxylate and the resin-bound amine.
-
Side Reaction (
-Acylation): The activated carboxylate of Isoserine (or subsequent amino acids) attacks the free hydroxyl group of an incorporated Isoserine residue, leading to ester formation (branching).
Racemization Considerations
Isoserine possesses a chiral center at the
-
Mitigation: Use "base-free" coupling methods (carbodiimides) or low-base protocols (collidine) when possible.
Visualization of Side Reactions
The following diagram illustrates the competition between the desired coupling and the fatal
Caption: Competitive pathways during the coupling of O-unprotected Isoserine. Green indicates the desired amide bond formation; red indicates the risk of esterification.
Experimental Protocols
Protocol A: Coupling -Protected Boc-IsoSer(Bzl)-OH
Status: Gold Standard Recommended For: Routine synthesis, long peptides, GMP production. Rationale: The Benzyl (Bzl) ether is stable to TFA (Boc removal conditions) but cleaved by HF/TFMSA (final cleavage), making it perfectly orthogonal to the Boc group.[1]
Reagents
-
Amino Acid: Boc-L-IsoSer(Bzl)-OH (3.0 eq relative to resin loading).
-
Coupling Reagents: HBTU or HATU (2.9 eq).
-
Base: DIEA (Diisopropylethylamine) (6.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow
-
Boc Deprotection (Cycle Start):
-
Treat resin with 50% TFA in DCM (2 × 1 min, then 1 × 20 min).
-
Note: Ensure adequate DCM washes to remove TFA traces.
-
-
Neutralization:
-
Wash with 5% DIEA in DCM (3 × 2 min). This ensures the N-terminus is a free amine (
) and not a salt ( ). -
Wash with DMF (5 × 1 min).
-
-
Activation & Coupling:
-
Dissolve Boc-L-IsoSer(Bzl)-OH and HBTU in minimal DMF.
-
Add DIEA immediately prior to adding to the resin.
-
Reaction Time: Agitate for 45–60 minutes at Room Temperature.
-
-
Monitoring:
Protocol B: Coupling -Unprotected Boc-IsoSer-OH
Status: High Risk / Advanced
Recommended For: Cases where Bzl-protected building blocks are unavailable, or if Bzl removal (HF) is incompatible with other sensitive moieties (e.g., specific glycosylations).
Rationale: To prevent
Reagents
-
Amino Acid: Boc-L-IsoSer-OH (3.0 eq).
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Additive: HOBt (1-Hydroxybenzotriazole) (3.0 eq) or Oxyma Pure.
-
Base: NONE (Crucial to prevent base-catalyzed esterification).
Step-by-Step Workflow
-
Boc Deprotection & Neutralization:
-
Perform standard TFA deprotection.
-
Critical: Perform the Neutralization step (5% DIEA) very thoroughly, followed by extensive DMF washes (flow wash for 5 mins) to remove all traces of DIEA. The coupling must occur at neutral pH.
-
-
Pre-Activation (Cold):
-
Coupling:
-
Post-Coupling Capping (Optional but Recommended):
-
If the Kaiser test is slightly positive, do not recouple with fresh reagents immediately. Acetylate unreacted amines with
/Pyridine to prevent deletion sequences, as recoupling increases the risk of reacting with the Isoserine hydroxyl.
-
Troubleshooting & Quality Control
The "False Negative" Kaiser Test
-amino acids (like Isoserine) and steric bulk can sometimes yield slower Ninhydrin reactions.-
Observation: Resin looks colorless, but coupling failed.
-
Solution: Use the Chloranil Test or Isatin Test for secondary verification of free secondary amines or difficult primary amines.
Data Comparison: Coupling Efficiency
| Parameter | Protocol A (Protected) | Protocol B (Unprotected) |
| Coupling Reagent | HBTU / HATU | DIC / HOBt |
| Base Requirement | Excess DIEA (2.0 eq per AA) | None (Base-free) |
| Reaction Rate | Fast (< 1 hour) | Slow (2–4 hours) |
| Risk of | Negligible | Moderate |
| Risk of Racemization | Low | Low (due to no base) |
| Yield (Typical) | > 98% | 85–95% |
Decision Tree Workflow
Caption: Strategic decision tree for selecting the appropriate coupling protocol based on building block availability.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A. (1957).[6] Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry).[7][1][6][8] Link
-
Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin.[5][9] The Journal of Antibiotics, 29(1), 100-101. (Structure of Isoserine-containing peptide). Link
- Albericio, F., & Tiffiffin, P. (2000). Use of HATU in the synthesis of difficult peptides. Organic Process Research & Development.
-
BenchChem. (2025).[1][8] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (General SPPS protocols). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Enduring Utility of Boc Chemistry
While Fmoc chemistry has largely dominated modern peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for specific, high-value applications. Originally developed by R.B.[1][2] Merrifield (Nobel Prize, 1984), Boc chemistry operates on the principle of graduated acid lability .
Why Choose Boc Over Fmoc?
-
Aggregation Resistance: The protonated N-terminus (amine salt) formed after Boc deprotection disrupts inter-chain hydrogen bonding, reducing aggregation in "difficult" hydrophobic sequences (e.g., amyloid peptides).
-
Base Sensitivity: Essential for synthesizing peptides containing base-labile moieties (e.g., depsipeptides, thioesters) that would degrade under Fmoc’s piperidine deprotection cycles.
-
Synthesis of Thioesters: Critical for Native Chemical Ligation (NCL) strategies.
The Chemical Foundation: Graduated Acid Lability
Boc synthesis relies on the differential stability of protecting groups to acid.[2][3]
-
Temporary Protection (N-terminus): The Boc group is removed by TFA (Trifluoroacetic acid).[4] This is the "moderate" acid step.
-
Permanent Protection (Side-chains) & Linkage: Benzyl-based (Bzl) groups and the resin linkage (PAM/MBHA) are stable to TFA but cleaved by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid). This is the "strong" acid step.[5]
Mechanism of Action
The following diagram illustrates the Boc synthesis cycle, highlighting the critical neutralization step absent in Fmoc chemistry.
Figure 1: The Boc SPPS Cycle.[3] Note the distinct Neutralization step required to convert the stable TFA salt into a reactive free amine.
Strategic Planning: Resins and Protecting Groups
Resin Selection
The stability of the peptide-resin linkage is paramount.[6][7] It must withstand repeated TFA exposure but cleave cleanly in HF.
| Resin Type | Linker Chemistry | Application | Cleavage Condition |
| PAM Resin | Phenylacetamidomethyl | Standard C-terminal Acids | HF (High) |
| MBHA Resin | Methylbenzhydrylamine | C-terminal Amides | HF (High) |
| Merrifield | Chloromethyl | Economic, less stable | HF (Standard) |
| BHA Resin | Benzhydrylamine | Amides (less stable than MBHA) | HF (Standard) |
Side-Chain Protection Compatibility
Boc amino acids utilize Benzyl-based side chain protection.[8]
| Amino Acid | Protecting Group | Abbr.[1][2][5][9][10][11][12][13] | Notes |
| Asp/Glu | Benzyl / Cyclohexyl | OBzl / OcHex | OcHex prevents aspartimide formation. |
| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Stable to 50% TFA. |
| Arg | Tosyl | Tos | Very stable; requires HF (TFMSA often insufficient). |
| His | Dinitrophenyl | Dnp | Must be removed with Thiophenol before HF cleavage. |
| Trp | Formyl | CHO | Prevents alkylation; requires deformylation step. |
| Cys | 4-Methylbenzyl | 4-MeBzl | Standard for HF cleavage. |
Detailed Experimental Protocols
Standard Manual Synthesis Cycle
Reagents:
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling: 3-fold excess of Boc-AA, HBTU (0.5 M in DMF), and DIEA.
Protocol:
-
Swell: Wash resin with DCM (3x).
-
Deprotect: Add 50% TFA/DCM. Shake for 2 min. Drain. Add fresh 50% TFA/DCM. Shake for 20 min.
-
Wash: DCM (3x) followed by MeOH (1x) and DCM (2x) to remove excess acid.
-
Neutralize: Add 10% DIEA/DCM. Shake for 2 min. Drain. Repeat (2 min).
-
Wash: DCM (3x). Crucial: Ensure no amine salts remain.
-
Couple: Dissolve Boc-AA and HBTU in minimal DMF. Add to resin.[1][2][3][12] Add DIEA. Shake for 45-60 min.
-
Monitor: Perform Kaiser Ninhydrin Test.
-
Blue bead: Incomplete coupling (Recouple).
-
Colorless bead: Complete.
-
The "In-Situ Neutralization" Protocol (Advanced)
For difficult sequences, separate neutralization allows aggregation. In-situ neutralization keeps the peptide protonated (disaggregated) until the exact moment of coupling.
-
Deprotect: TFA/DCM as above.
-
Flow Wash: Rapid DCM wash.
-
Couple: Add Boc-AA + HBTU + DIEA simultaneously to the protonated resin. The excess base neutralizes the resin-bound amine and activates the incoming amino acid in one step.
Cleavage and Final Deprotection[3][5][13]
WARNING: HF SAFETY
Hydrogen Fluoride (HF) is a contact poison that causes deep, painless burns and bone necrosis.
Never use glass (HF dissolves silica). Use Kel-F or Teflon apparatus.
Always work in a designated fume hood with Calcium Gluconate gel nearby.
HF Cleavage Workflow (The "High" Procedure)
This method removes all protecting groups and cleaves the resin.
-
Preparation: Dry peptide-resin overnight under vacuum.
-
Scavenger Addition: Add p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v) to the reaction vessel. Note: If Met/Trp are present, add DMS (Dimethyl sulfide).
-
HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF into the vessel (10 mL per gram of resin).
-
Reaction: Warm to 0°C (Ice bath). Stir for 60 mins.
-
Evaporation: Remove HF under high vacuum (aspirator) at 0°C.
-
Precipitation: Wash resin with cold ether (removes scavengers). Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water. Lyophilize.
TFMSA Cleavage (The Liquid Alternative)
For labs lacking HF apparatus. Note: Does not cleave Arg(Tos) efficiently.
-
Mixture: TFA / DMS / m-Cresol (10:3:1).
-
Activation: Add TFMSA (Trifluoromethanesulfonic acid) dropwise at 0°C.
-
Reaction: Stir 2-3 hours at Room Temp.
-
Workup: Precipitate in cold diethyl ether.
Cleavage Decision Tree
Figure 2: Decision matrix for selecting the appropriate cleavage cocktail based on peptide composition.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Aggregation | Inter-chain H-bonding in hydrophobic regions. | Switch to In-situ Neutralization protocol. Use "Magic Mixture" (DCM/DMF/NMP). |
| Alkylation (Trp/Met) | t-Butyl cations attacking side chains during HF. | Increase scavengers (p-Cresol/DMS). Use Low-High HF method. |
| Aspartimide | Asp-Gly or Asp-Ser sequences cyclizing. | Use OcHex (Cyclohexyl) protection for Asp instead of OBzl. |
| N-term Acetylation | Trace acetic acid in commercial Boc-AA. | Use HPLC-grade Boc-amino acids; Recrystallize if necessary. |
References
-
Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Merrifield, R. B. (1984). Nobel Lecture: Solid Phase Synthesis. NobelPrize.org.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.
-
Thermo Fisher Scientific. (2020). Introduction to Cleavage Techniques (Boc & Fmoc).[5] Thermo Fisher Technical Resources.
Sources
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Note: N-Boc Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid
Executive Summary
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (N-Boc-Isoserine) is a critical chiral intermediate, most notably serving as the side-chain precursor for the anticancer agent Paclitaxel (Taxol). The deprotection of the N-Boc group to yield the free amino acid (or its salt) presents a specific chemoselective challenge: removing the carbamate protecting group without inducing racemization at the
This guide details two validated protocols for N-Boc deprotection: Method A (HCl/Dioxane) for scalable production of the hydrochloride salt, and Method B (TFA/DCM) for small-scale synthesis. It explicitly advises against alcoholic acidic solutions (e.g., HCl/MeOH) unless the methyl ester is the desired endpoint.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Challenge: Functional Group Density
The substrate contains three reactive centers:
-
Carboxylic Acid (C1): Susceptible to esterification in alcoholic solvents.
-
Secondary Alcohol (C2): Chiral center (
-configuration). Proximity to the acid risks lactonization under forcing conditions. -
Boc-Amine (C3): Acid-labile carbamate requiring cleavage.
Mechanistic Pathway
The deprotection proceeds via an
Figure 1: Mechanistic pathway of acid-mediated N-Boc cleavage.
Validated Experimental Protocols
Method A: Anhydrous HCl in 1,4-Dioxane (Recommended)
Best for: Scale-up, crystallization of the product, and avoiding esterification. Mechanism: The hydrochloride salt of isoserine is generally insoluble in dioxane/ether, allowing for direct filtration.
Protocol:
-
Preparation: Dissolve (S)-N-Boc-isoserine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Note: If solubility is poor, a small amount of Ethyl Acetate (EtOAc) can be used as a co-solvent, but avoid alcohols.
-
-
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in 1,4-dioxane (5–10 equiv) dropwise under nitrogen atmosphere.
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–2 hours.
-
Monitoring: Monitor CO
evolution (bubbling). Reaction is complete when bubbling ceases and TLC/HPLC confirms consumption of starting material.
-
-
Workup:
-
The product, (S)-Isoserine[1]·HCl, typically precipitates as a white solid.
-
Dilute the mixture with anhydrous diethyl ether (
) to maximize precipitation. -
Filter the solid under inert gas (nitrogen) to avoid moisture absorption (the salt is hygroscopic).
-
Wash the filter cake with cold
(3x).
-
-
Drying: Dry under high vacuum at 30°C to remove trace dioxane.
Key Advantage: Avoids the formation of the methyl ester, which occurs if HCl/MeOH is used [1].
Method B: Trifluoroacetic Acid (TFA) in DCM
Best for: Small scale, rapid deprotection, or when the substrate is soluble in DCM.
Protocol:
-
Preparation: Dissolve (S)-N-Boc-isoserine (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).
-
Scavenger Addition (Optional): If the substrate is highly sensitive to tert-butyl cation alkylation (O-alkylation of the hydroxyl), add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. Note: For simple isoserine, this is often unnecessary, but recommended for high-purity requirements.
-
Acid Addition: Cool to 0°C. Add TFA slowly to achieve a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1–2 hours.
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and excess TFA.
-
Azeotroping: To remove residual TFA, re-dissolve the crude oil in Toluene or DCM and re-evaporate. Repeat 3x. This is critical as residual TFA can catalyze decomposition or interfere with downstream coupling.
-
Precipitate the TFA salt by adding cold
or Hexanes.
-
Critical Decision Matrix & Troubleshooting
The choice of solvent and acid determines the final product form. Using alcohols (MeOH/EtOH) with acids will almost invariably yield the ester, not the free acid.
Figure 2: Workflow decision matrix illustrating the risk of esterification with alcoholic solvents.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Product is an Oil | Failure to solidify after evaporation. | Residual TFA or solvent; Hygroscopic nature. | Azeotrope with Toluene/DCM 3x. Triturate with anhydrous |
| New Spot on TLC | Formation of Methyl Ester (if MeOH used) or Lactone. | Check solvent purity. Ensure no alcohols are present. If lactone forms, hydrolyze with mild aqueous LiOH. | |
| Incomplete Reaction | Starting material persists >4 hrs. | Acid concentration too low or water present. | Use fresh anhydrous 4M HCl/Dioxane. Water inhibits protonation of the Boc carbonyl. |
| Racemization | Loss of optical rotation. | Harsh temperature or strong base exposure. | Maintain temperature |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] The Journal of Organic Chemistry.
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[2] International Journal of Peptide and Protein Research. (Foundational reference for scavenger use).
-
European Patent EP2380871B1. (2010). A process for the preparation of isoserine derivatives.
-
BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection.
Sources
Use of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid in synthesizing beta-peptides
Application Note: Strategic Incorporation of (S)-Boc-Isoserine in
Executive Summary
This guide details the technical protocols for employing (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (hereafter referred to as Boc-L-Isoserine ) in the synthesis of
This document provides a validated Solution-Phase Coupling Protocol designed to suppress O-acylation and preserve chiral integrity.
Material Profile & Properties
| Property | Specification |
| IUPAC Name | (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid |
| Common Name | Boc-L-Isoserine |
| CAS Number | 145138-76-5 |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Stereochemistry | (S)-configuration (L-Isoserine derivative) |
| Functional Groups | |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Slightly soluble in Water |
Strategic Considerations: The "Hydroxyl Paradox"
The direct use of Boc-L-Isoserine in peptide synthesis presents a chemoselective challenge dubbed the "Hydroxyl Paradox."
-
Competitive Nucleophilicity: The
-hydroxyl group is a nucleophile. During the activation of the carboxylic acid (to couple with the next amine), the hydroxyl group can attack the activated ester, leading to O-acylation (polymerization or branching) or lactone formation . -
Racemization Risk: The acidity of the
-proton is influenced by the adjacent electron-withdrawing hydroxyl group. Over-activation or the use of strong bases (e.g., DBU, excess DIEA) can lead to rapid epimerization at the C2 position, destroying the biological activity of the resulting -peptide.
Recommendation: For high-fidelity synthesis of oligomers (>3 residues), protection of the hydroxyl group (e.g., as a TBDMS ether or Acetate) is recommended. However, for shorter fragments or terminal modifications, the Direct Coupling Protocol (below) is efficient if executed with precise stoichiometry.
Experimental Protocols
Protocol A: Direct Solution-Phase Coupling (Unprotected OH)
Best for: Terminal incorporation or short fragment synthesis where side-chain protection is deemed unnecessary.
Reagents:
-
Substrate: (S)-Boc-Isoserine (1.0 equiv)
-
Amine Component: Free amine of the growing peptide chain (1.0 equiv)
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)
-
Additive: HOBt (Hydroxybenzotriazole) (1.1 equiv) – Crucial to prevent racemization.
-
Base: NMM (N-Methylmorpholine) (1.0 - 2.0 equiv, strictly controlled)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: Dissolve (S)-Boc-Isoserine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM/DMF (concentration ~0.1 M) at 0°C under nitrogen.
-
Base Addition: Add NMM (1.0 equiv). Note: Do not use DIEA if possible, as its higher basicity increases racemization risk.
-
Carbodiimide Addition: Add EDC·HCl (1.1 equiv) and stir at 0°C for 15–20 minutes. This forms the O-acylisourea/HOBt active ester in situ.
-
Coupling: Add the Amine Component (1.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (removes unreacted amine/EDC), Water, 5%
(removes unreacted acid), and Brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).
Protocol B: Hydroxyl Protection (TBDMS Strategy)
Best for: Synthesis of longer
-
Protection: Dissolve Boc-Isoserine in DMF. Add TBDMS-Cl (2.5 equiv) and Imidazole (2.5 equiv). Stir 12h.
-
Hydrolysis: The reaction will silylate both the OH and the COOH (forming the silyl ester). Treat with mild aqueous
or MeOH/Water to hydrolyze the silyl ester selectively, leaving the Boc-Isoserine(OTBDMS)-OH . -
Coupling: Proceed with standard peptide coupling (e.g., HATU/DIEA) using this protected building block. The steric bulk of TBDMS prevents O-acylation.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for incorporating Boc-Isoserine.
Figure 1: Decision matrix for Boc-Isoserine incorporation. Path A (Red) is faster but riskier; Path B (Green) is robust for complex sequences.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Double Mass (+205 Da) | O-acylation (Branching) | The hydroxyl group reacted with the activated ester. Switch to Protocol B (Protection) or reduce base concentration in Protocol A. |
| Racemization | High pH during activation | Use HOBt or Oxyma as an additive. Ensure base (NMM/DIEA) is added after the coupling agent is dissolved, or maintain pH < 7.5. |
| Low Yield | Lactone formation | Intramolecular cyclization of Boc-Isoserine. Avoid prolonged activation times without the amine nucleophile present. |
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.[1]
-
Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society. (Reference for Isoserine side-chain chemistry).
-
Aguilar, N., et al. (2007). Methods for the Synthesis of Beta-Amino Acids and Beta-Peptides. Wiley Online Library.
Sources
Advanced Chiral Synthesis: Boc-L-Isoserine Derivatives in Taxane Semi-Synthesis
Executive Summary & Structural Significance
N-tert-butoxycarbonyl-L-isoserine (Boc-L-isoserine) derivatives represent a critical class of chiral synthons, primarily utilized in the semi-synthesis of Docetaxel (Taxotere) and second-generation taxoids. While the baccatin III core provides the rigid diterpenoid scaffold, the cytotoxic potency of these drugs is strictly dictated by the C-13 side chain: a (
For Docetaxel, the N-terminal protection is a Boc (tert-butoxycarbonyl) group, distinguishing it from Paclitaxel (which utilizes a Benzoyl group). Consequently, Boc-L-isoserine derivatives are the direct precursors for the Docetaxel side chain.
Key Chemical Challenges
-
C-13 Steric Hindrance: The C-13 hydroxyl of the baccatin core is a secondary alcohol located within a concave, sterically hindered region (the "southern hemisphere" of the taxane ring), making esterification thermodynamically unfavorable.
-
C-2' Epimerization: The
-proton of the side chain (C-2') is acidic. Basic coupling conditions can lead to racemization, yielding the inactive ( )-epimer. -
Chemo-selectivity: The baccatin core contains multiple reactive hydroxyls (C1, C7, C10, C13) requiring orthogonal protection strategies.
Application I: The Ojima -Lactam Synthon Method (Gold Standard)
The "Ojima Lactam" method is currently the industry standard for high-yield taxane production. Instead of direct esterification, this method utilizes a strained N-Boc-4-phenyl-3-silyloxy-2-azetidinone (
Workflow Diagram: Ojima Coupling
Figure 1: The Ojima
Detailed Protocol: -Lactam Coupling
Reagents:
-
Substrate: 7,10-di-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III (7,10-di-Troc-10-DAB).
-
Synthon: (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-(triethylsilyloxy)-2-azetidinone.
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.[1][2]
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 7,10-di-Troc-10-DAB (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -40°C . Temperature control is critical; higher temperatures promote C-2' epimerization, while lower temperatures (-78°C) may stall the reaction due to the steric bulk of the Troc groups.
-
Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 5 minutes. Stir for 15 minutes to generate the Lithium C-13 alkoxide.
-
Note: The C-13 alkoxide is the nucleophile. LiHMDS is preferred over NaHMDS because the Lithium cation coordinates with the lactam carbonyl oxygen, organizing the transition state for stereoselective attack.
-
-
Coupling: Add a solution of the N-Boc-
-lactam (1.2 equiv) in THF dropwise. -
Reaction Monitoring: Stir at -40°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (Silica, 40% EtOAc/Hexanes) for the disappearance of the baccatin core.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.[2][3]
-
Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient) yields the protected Docetaxel precursor.
Application II: Direct Esterification via Oxazolidine Derivatives
While the lactam method is superior for scale, direct esterification using DCC/DMAP is a viable alternative for research-scale synthesis or when lactam precursors are unavailable. To prevent side reactions, the Boc-L-isoserine is protected as an oxazolidine .
Structural Logic: Why Oxazolidine?
Free Boc-L-isoserine cannot be coupled directly with high efficiency because the free hydroxyl group interferes with the activation agents. Protecting the hydroxyl and amine simultaneously in a 5-membered oxazolidine ring locks the conformation, reducing the rotation around the C2-C3 bond and minimizing racemization.
Protocol: Oxazolidine Coupling
Reagents:
-
Acid: (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid.
-
Core: 7,10-di-Troc-10-DAB.
-
Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Solvent: Toluene (preferred over DCM for higher reaction temperatures if needed).
Step-by-Step Methodology:
-
Activation: Dissolve the Oxazolidine acid (1.5 equiv) and 7,10-di-Troc-10-DAB (1.0 equiv) in anhydrous Toluene.
-
Catalyst Addition: Add DMAP (0.5 equiv).
-
Coupling: Add DCC (1.5 equiv) as a solid or solution. Stir at 70-80°C .
-
Critical Insight: Unlike standard DCC couplings (done at RT), this reaction often requires heat due to the extreme steric hindrance of C-13. The oxazolidine protection prevents thermal degradation of the side chain.
-
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with EtOAc, wash with 0.5N HCl, NaHCO₃, and brine.
-
Hydrolysis (Deprotection): The oxazolidine ring must be opened to restore the isoserine structure. Treat the coupled product with Formic acid at room temperature for 4 hours to cleave the acetonide (dimethyl acetal) and restore the secondary alcohol and Boc-amine.
Quality Control & Chiral Purity Analysis
The biological activity of Docetaxel is highly sensitive to the stereochemistry at C-2' and C-3'. The (
HPLC Method for Diastereomer Separation:
-
Column: Chiralcel OD-H or Phenomenex Lux Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm (Taxane absorption maximum).
-
Acceptance Criteria:
-
Docetaxel Retention Time: ~12-14 min.
-
Epimer Retention Time: Usually elutes before the main peak.
-
Enantiomeric Excess (ee): >99.5% required for pharmaceutical grade.
-
Data Summary Table: Method Comparison
| Feature | Ojima | Oxazolidine Esterification |
| Reaction Type | Ring-Opening Addition | Condensation (Esterification) |
| Key Reagent | LiHMDS (Strong Base) | DCC/DMAP (Dehydrating Agent) |
| Stereocontrol | Excellent (Kinetic Resolution) | Good (Dependent on Oxazolidine stability) |
| Yield (Coupling) | High (85-95%) | Moderate (60-75%) |
| Risk Factor | Moisture sensitivity (LiHMDS) | C-13 Epimerization at high temp |
| Primary Use | Industrial Manufacturing | Lab-scale Analog Synthesis |
References
-
Ojima, I., et al. (1994). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of
-lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link -
Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings."[2] Journal of the American Chemical Society, 116(4), 1599-1600. Link
-
Denis, J. N., et al. (1988).[2] "A highly efficient, practical approach to natural taxol."[4] Journal of the American Chemical Society, 110(17), 5917-5919. Link
-
Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992-998. Link
-
Zhou, H., et al. (2010).[5] "A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III." Letters in Organic Chemistry, 7(6), 450-452.[5] Link
Sources
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III / Letters in Organic Chemistry, 2010 [sci-hub.ru]
Advanced Deprotection Strategies: Selective Cleavage of the Boc Group
Application Note & Protocol Guide
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against bases and nucleophiles.[1] However, its removal—typically via acidolysis—poses significant risks when acid-sensitive moieties (e.g., tert-butyl esters, trityl groups) or electron-rich nucleophiles (e.g., indole, thioether) are present.
This guide moves beyond standard TFA/DCM protocols. It provides validated, high-precision methodologies for selective Boc cleavage , focusing on kinetic control and scavenger systems to preserve orthogonal protecting groups and prevent alkylation side reactions.
Mechanistic Foundation & The "Cation Problem"
To master Boc deprotection, one must control the intermediate tert-butyl cation .
The Acidolysis Mechanism
Standard deprotection (TFA or HCl) follows an E1-like elimination mechanism.
-
Protonation: The carbonyl oxygen is protonated.
-
Fragmentation: The C-O bond breaks, releasing the tert-butyl cation (
) and a carbamic acid. -
Decarboxylation: The carbamic acid spontaneously loses
to yield the amine salt. -
The Threat: The generated
is a potent electrophile. Without adequate scavenging, it will alkylate electron-rich side chains (tryptophan, methionine, tyrosine) or re-attach to the amine (polymerization).
Visualization: Pathway & Scavenging
The following diagram illustrates the critical divergence between successful deprotection and irreversible side-reactions.
Figure 1: Mechanistic flow of Boc acidolysis highlighting the critical role of scavengers in preventing side-chain alkylation.
Decision Matrix: Selecting the Right Reagent
Do not default to TFA. Analyze your substrate's "Acid Sensitivity Profile" using the table below.
| Co-Existing Group | Sensitivity | Recommended Protocol | Why? |
| Benzyl (Bn), Cbz | Stable to Acid | Protocol A (TFA/DCM) | Cbz is stable to TFA; only cleaved by HBr or Hydrogenolysis. |
| Fmoc | Base Labile | Protocol A or B | Completely orthogonal. Acid will not touch Fmoc. |
| t-Butyl Ester | Acid Labile | Protocol B (TMSOTf) | Kinetic selectivity required. TFA will cleave both. |
| Trityl (Trt) | Highly Acid Labile | Protocol C (Mild Lewis Acid) | Trt comes off before Boc with strong acid. |
| Thioether (Met) | Nucleophilic | Protocol A + Scavenger | Requires Thioanisole/TIPS to prevent S-alkylation. |
Experimental Protocols
Protocol A: Standard High-Fidelity Deprotection (TFA)
Best for: Substrates with acid-stable groups (Cbz, Fmoc, Benzyl esters).
The "Cocktail" Approach: Pure TFA is rarely the best choice. We use a scavenger cocktail to trap the
-
Reagent: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v).
-
Note: Water hydrolyzes the carbamate; TIPS scavenges cations.
-
Step-by-Step:
-
Dissolve the substrate (1.0 equiv) in DCM (minimum volume to solvate).
-
Cool to 0°C.
-
Add the Scavenger Cocktail (10–20 equiv of TFA relative to substrate).
-
Caution: Gas evolution (
and Isobutylene) will occur. Do not seal the vessel tightly.
-
-
Warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check TLC (stain with Ninhydrin; free amines turn blue/purple).
-
Workup (Critical):
-
Concentrate in vacuo.
-
Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.
-
Precipitation: Add cold Diethyl Ether to precipitate the amine trifluoroacetate salt.
-
Protocol B: Chemoselective Cleavage (TMSOTf)
Best for: Retaining t-Butyl Esters while removing N-Boc. Mechanism:[2] Silylation of the Boc carbonyl creates a silyl carbamate intermediate that fragments more readily than the ester, allowing for kinetic separation.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3]
-
2,6-Lutidine (Acts as a non-nucleophilic base buffer)
Step-by-Step:
-
Dissolve N-Boc substrate (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon.
-
Cool to 0°C.
-
Add 2,6-Lutidine (1.5 mmol).
-
Dropwise add TMSOTf (1.1 mmol).
-
Stir at 0°C for 15–30 minutes. Do not warm to RT if t-Butyl esters are present.
-
Quench: Add Methanol (excess) to solvolyze the silyl carbamate.
-
Workup: Dilute with DCM, wash with sat.
(aq), dry over .
Protocol C: Mild Lewis Acid Cleavage ( )
Best for: Highly sensitive substrates where strong Brønsted acids are forbidden.
Step-by-Step:
-
Dissolve substrate in Acetonitrile (
). -
Add
(1.5 equiv) and NaI (1.0 equiv). -
Stir at RT (or mild heat, 40°C) overnight.
-
Mechanism: The Cerium coordinates to the carbonyl, activating it for iodide attack, leading to neutral deprotection.
Workflow Visualization: Protocol Selection
Use this logic flow to determine the safest method for your specific molecule.
Figure 2: Decision tree for selecting the appropriate deprotection methodology based on functional group compatibility.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Reaction | Equilibrium with | Add Scavengers (TIPS, Thioanisole) to drive equilibrium forward. |
| Loss of t-Butyl Ester | Acidity too high / Temp too high | Switch to Protocol B (TMSOTf) at 0°C. Do not exceed 0°C. |
| Side Chain Alkylation | Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for peptides. | |
| Amine Salt Hygroscopic | TFA salts absorb water | Perform ion exchange to HCl salt (treat with HCl/Dioxane) or free base immediately. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
- Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res.1978, 12, 258.
-
Sakaitani, M.; Ohfune, Y. "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate intermediate." J. Org.[4][5] Chem.1990 , 55, 870-876. (Describes the TMSOTf/Lutidine method).
-
Marcantoni, E.; et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[4]·7H2O-NaI System in Acetonitrile." J. Org.[4][5] Chem.2001 , 66, 4430–4432.[4][6]
- Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447-2467. (Context for orthogonality with Fmoc/Cbz).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
Applications of Boc-protected amino acids in drug discovery
Application Note: Strategic Utilization of Boc-Protected Amino Acids in Modern Drug Discovery
Part 1: Executive Summary & Strategic Rationale
While Fmoc chemistry dominates routine solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) chemistry remains an indispensable tool in the medicinal chemist's arsenal, particularly for solution-phase synthesis , scale-up manufacturing , and the creation of complex peptidomimetics .
The decision to employ Boc protection is rarely accidental; it is a strategic choice driven by specific chemical requirements that Fmoc cannot satisfy.
Why Boc? The Three Pillars of Selection:
-
Base Stability (Orthogonality): Boc groups are completely stable to basic conditions. This allows for the modification of C-terminal esters, nucleophilic substitutions, or base-catalyzed cyclizations without risking premature deprotection.
-
Solubility & Crystallinity: In large-scale manufacturing, Boc-protected intermediates often exhibit superior crystallinity compared to their Fmoc counterparts, facilitating purification by crystallization rather than expensive chromatography.
-
Aggregation Breaking: In "difficult" peptide sequences prone to beta-sheet aggregation, the protonation of the N-terminus during Boc deprotection (TFA treatment) can disrupt hydrogen bonding, improving coupling efficiency for the next step.
Part 2: Chemical Orthogonality & Mechanism
To design effective synthetic routes, one must understand the "Protection Landscape." Boc provides a critical orthogonal axis to Base-labile (Fmoc) and Hydrogenolysis-labile (Cbz/Z) groups.
Visualizing the Orthogonality Landscape
Figure 1: The Orthogonality Map. Boc protection is selected when the synthetic route requires exposure to bases (e.g., saponification, alkylation) or hydrogenation.
Part 3: Detailed Experimental Protocols
These protocols are designed for solution-phase synthesis , common in early-stage drug discovery and intermediate scale-up.
Protocol A: High-Yield N-Boc Protection (The "Standard" Method)
Context: This method uses Di-tert-butyl dicarbonate (
Reagents:
-
Amino Acid / Amine substrate (1.0 eq)[1]
- (1.1 – 1.2 eq)
-
Base: Triethylamine (
) or NaOH (for aqueous systems) -
Solvent: Dioxane/Water (1:1) or DCM (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amino acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).
-
Expert Tip: If the amino acid is not soluble, add 1N NaOH until the solution is basic (pH ~9-10). The zwitterion must be converted to the free amine/carboxylate form.
-
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add
(11-12 mmol) dropwise (if liquid) or in small portions (if solid).-
Why 0°C? Controls the exotherm and prevents potential side reactions with the carboxylate (mixed anhydrides), although rare with
.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain will disappear) or LC-MS.
-
-
Workup (Critical for Purity):
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Most Boc-amino acids crystallize upon addition of Hexanes/Ether.
Protocol B: Scavenger-Assisted Boc Deprotection (The "Clean" Cleavage)
Context: The removal of the Boc group generates a tert-butyl cation (
The "Reagent K" Standard (Modified for Solution Phase):
| Component | Role | Ratio (v/v) |
| TFA | Acid Source (Cleavage) | 90% |
| TIPS (Triisopropylsilane) | Cation Scavenger (Highly effective) | 2.5% |
| Water | Hydrolysis / Scavenger | 2.5% |
| Thioanisole | Protects Met/Trp | 5% |
Step-by-Step Workflow:
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM (optional, if solubility is an issue) or add directly to the cleavage cocktail.
-
Scavenger Addition: ALWAYS add the scavengers (TIPS, Water, Thioanisole) to the TFA before adding the substrate, or add scavengers to the substrate before adding TFA.
-
Reaction: Stir at RT for 30–60 minutes.
-
Warning: Do not cap the vial tightly immediately;
and isobutylene gas are generated.
-
-
Precipitation (Isolation):
-
For peptides: Drop the reaction mixture into cold Diethyl Ether (
volume). The deprotected peptide salt will precipitate; organic scavengers stay in the ether.[6] -
For small molecules: Evaporate TFA (rotovap with a base trap), redissolve in DCM, and wash with saturated
to obtain the free base.
-
Mechanism of Scavenging
Figure 2: The Critical Role of Scavengers. Without TIPS or water, the t-butyl cation will irreversibly modify the drug molecule.
Part 4: Comparison Data (Boc vs. Fmoc)
| Feature | Boc Chemistry | Fmoc Chemistry | Drug Discovery Application |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | Boc is preferred if molecule has base-sensitive esters or lactones. |
| Cost (Reagents) | Low ( | Moderate/High | Boc is often preferred for multi-kilogram scale-up of intermediates. |
| Side Chain Stability | Requires Benzyl (HF cleavage) or orthogonal tBu | Requires tBu (TFA cleavage) | Boc/Benzyl is rare in modern labs due to HF toxicity. Boc/tBu is not orthogonal. |
| Solubility | Intermediates often soluble in organic solvents | Intermediates can be insoluble | Boc is excellent for "Fragment Condensation" of long peptides.[] |
| Safety | Generates Isobutylene/ | Generates Dibenzofulvene | Ventilation is required for Boc; Fmoc byproducts are solids/liquids. |
Part 5: Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Cause: Steric hindrance or insufficient acid strength.
-
Solution: Switch from 50% TFA/DCM to neat TFA or 4M HCl in Dioxane . Ensure the reaction is not moisture-contaminated (unless water is the scavenger).
Issue 2: "Gumming" during Precipitation
-
Cause: Peptide/Drug is trapping TFA.
-
Solution: Triturate the oil with cold ether/hexane mixtures. Scratch the flask side to induce crystallization. If it remains an oil, dissolve in water/acetonitrile and lyophilize.
Issue 3: Alkylation of Tryptophan (Mass +56 Da)
-
Cause: t-Butyl cation attack on the indole ring.
-
Solution: Increase TIPS concentration to 5%. Add Indole (as a sacrificial scavenger) to the cleavage cocktail.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[6][8] International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal paper on Scavengers).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The "Bible" of protection chemistry).
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Provides comparative context for Boc vs Fmoc). Link
Sources
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Case ID: ISO-BOC-001 Topic: Troubleshooting Incomplete Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Incomplete" Illusion
Welcome to the technical support center. You are likely here because your LC-MS or NMR data suggests the Boc group remains attached to your Isoserine derivative after standard acid treatment (TFA/DCM), or you see a new impurity with a mass of M+56.
Executive Summary:
Deprotecting (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-Isoserine) presents a unique challenge compared to standard amino acids. The presence of the
This guide provides the diagnostic logic and chemical protocols to resolve this specific issue.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before altering your protocol, use this logic flow to identify if you have a kinetic issue (slow reaction) or a thermodynamic issue (side reaction).
Caption: Decision tree distinguishing between kinetic stalling and O-alkylation side reactions.
Module 2: The Scavenger Protocol (The Fix)
If your mass spectrum shows M+56 (relative to the desired free amine), the tert-butyl cation (
The Mechanism of Failure
-
Cleavage: TFA protonates the Boc carbonyl;
leaves, generating the free amine. -
The Trap:
is an electrophile.[1][2] The neighboring -OH is a nucleophile. -
Result: Without a "sponge" to soak up
, it alkylates the oxygen. This is reversible but equilibrium-driven.
Optimized Protocol: The "Cation Sponge" Cocktail
Standard TFA/DCM (1:1) is insufficient for hydroxy-amino acids. You must add scavengers.
| Component | Role | Recommended Ratio (v/v) |
| TFA | Acid Source (Cleavage) | 50% |
| DCM | Solvent (Solubility) | 40% |
| Triethylsilane (TES) | Primary Scavenger (Hydride donor) | 5% |
| Water | Secondary Scavenger (Nucleophile) | 5% |
Step-by-Step Procedure:
-
Dissolve 1.0 equiv of Boc-Isoserine in the DCM and Scavengers (TES/Water) first.
-
Why? Ensure the scavengers are present before the acid generates the carbocations.
-
-
Cool the solution to 0°C.
-
Add TFA dropwise.
-
Warm to Room Temperature and stir for 2–4 hours.
-
Monitoring: Check by TLC (ninhydrin stain for free amine) or LC-MS.
-
Success: Disappearance of SM and absence of M+56 peak.
-
Module 3: Solubility & Salt Management (True Incomplete)
If your mass spectrum shows Starting Material (M+100) , the reaction stalled. This is common with Isoserine because the product is a zwitterionic amino acid salt that is insoluble in DCM.
The "Coating" Effect
As the reaction proceeds, the deprotected Isoserine trifluoroacetate salt precipitates. This precipitate can encapsulate unreacted starting material, shielding it from the acid.
Troubleshooting "True Incomplete" Deprotection
Option A: The Homogeneous Mix (Recommended) Switch the solvent system to maintain solubility of the salt.
-
Reagent: 4M HCl in Dioxane .
-
Protocol: Dissolve substrate in minimal Dioxane. Add 4M HCl/Dioxane (10-20 equiv).
-
Why? Dioxane often maintains solubility longer than DCM. If precipitation occurs, it is usually a fine powder rather than a gum, allowing diffusion.
Option B: The "Push" Method If you must use TFA:
-
Increase TFA concentration to 80% (reduce DCM).
-
Extend reaction time to 6–12 hours.
-
Critical: Agitate vigorously (do not just stir gently) to break up precipitates.
Module 4: Isolation of the Zwitterion
Isoserine is highly polar. Traditional aqueous workups (washing with NaHCO3) will wash your product into the water waste.
Isolation Protocol:
-
Concentrate: Evaporate the reaction mixture (TFA/DCM/Scavengers) to an oil under reduced pressure (keep bath <40°C).
-
Precipitate: Add cold Diethyl Ether (Et2O) or MTBE (10 mL per gram of substrate).
-
Triturate: Scratch the flask or sonicate until a white solid forms.
-
Filter/Centrifuge: Collect the solid.
-
The Filtrate contains: Scavengers, Boc-byproducts, and organic impurities.
-
The Solid contains: Pure Isoserine TFA salt.
-
-
Desalting (Optional): If the free base is required, use an ion-exchange resin (e.g., Dowex 50W) eluting with NH4OH, rather than liquid-liquid extraction.
FAQ: Frequently Asked Questions
Q: Can I use Thioanisole instead of Triethylsilane? A: Yes, Thioanisole is a potent scavenger. However, it is foul-smelling and harder to remove than volatile silanes. Use it only if TES fails.
Q: I see a peak at M+44. What is this? A: This corresponds to the formation of a cyclic carbamate (oxazolidinone) intermediate, though this is rare under acidic conditions (usually basic). If seen, ensure your TFA is anhydrous (fresh bottle).
Q: Why not just use heat to speed it up? A: Do not heat. Heating promotes the esterification of the carboxylic acid with the free hydroxyl group (intermolecular esterification) or the solvent. Keep it at Room Temperature.
References
-
Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for scavenger selection in Boc cleavage). Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][][7][8] Chemical Reviews. (Detailed mechanisms of side reactions). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Boc Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Side Reactions & Optimization Strategies Audience: Senior Researchers & Process Chemists
Welcome to the Boc Chemistry Technical Hub.
While Fmoc chemistry has become the standard for routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for difficult sequences, aggregating peptides, and thioester synthesis. However, the reliance on repetitive acidolysis (TFA) and final hydrofluoric acid (HF) cleavage introduces unique, high-stakes side reactions that differ fundamentally from Fmoc protocols.[1]
This guide provides mechanistic insights and self-validating protocols to mitigate the three most critical failure modes in Boc SPPS: Diketopiperazine (DKP) formation , Aspartimide formation , and Carbocation-mediated alkylation during HF cleavage.
Module 1: Chain Elongation Failures
Issue: Premature Chain Termination via Diketopiperazine (DKP)
User Question: "I am synthesizing a sequence starting with Pro-Gly on a Merrifield resin. After the third amino acid coupling, my yield dropped by >50%, and mass spec shows a major impurity corresponding to the cyclic dipeptide. Why is this happening?"
Technical Diagnosis: You are experiencing Diketopiperazine (DKP) formation .[2][3][4] Unlike Fmoc chemistry, where DKP is base-catalyzed, in Boc chemistry, the amine is protonated (safe) immediately after deprotection. The danger zone is the neutralization step .
When you neutralize the N-terminal amine (typically with DIEA) to prepare for coupling, the free amine can back-bite the benzyl ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.[3]
Mechanism:
-
Deprotection: TFA removes Boc; amine is protonated (
).[3] -
Neutralization: Base (DIEA) generates free amine (
).[3] -
Cyclization: The amine nucleophilically attacks the resin ester carbonyl.[3]
-
Release: The cyclic DKP falls off the resin; the chain is terminated.
Figure 1: Mechanism of acid-catalyzed/neutralization-induced DKP formation leading to chain loss.
Corrective Protocol: In Situ Neutralization Do not perform a separate neutralization wash (e.g., 10% DIEA/DCM wash). Instead, keep the amine protonated until the exact moment of coupling.
-
Deprotect: TFA/DCM.
-
Wash: DCM (do not add base).
-
Couple: Add the activated amino acid (Boc-AA-OH + HBTU/DIEA) directly to the protonated resin.
-
Why? The excess base in the coupling mixture neutralizes the amine in the presence of the activated acylating agent. The rate of acylation (coupling) vastly outcompetes the rate of cyclization (DKP).
-
Module 2: Sequence-Specific Modifications
Issue: Aspartimide Formation (M-18 Peak)
User Question: "My peptide contains an Asp-Gly sequence. The final Mass Spec shows a peak at [M-18], and the product is resistant to digestion. Is this a dehydration?"
Technical Diagnosis:
This is Aspartimide formation .[1][4][5][6][7] While often associated with base treatments in Fmoc, in Boc chemistry, it is catalyzed by strong acids (HF) or during neutralization steps if the side-chain protection is inadequate.[4] The aspartic acid side chain attacks the backbone amide nitrogen, forming a 5-membered succinimide ring (losing
Strategic Prevention:
-
Protecting Group Switch:
-
Standard: Asp(OBzl) (Benzyl ester) is highly susceptible to aspartimide formation.
-
Solution: Switch to Asp(OcHex) (Cyclohexyl ester). The steric bulk of the cyclohexyl group significantly retards the cyclization attack during the synthesis and HF cleavage [1].
-
-
Temperature Control:
-
Perform the HF cleavage strictly at -5°C to 0°C . Higher temperatures (+20°C) exponentially increase ring closure.
-
Module 3: The HF Cleavage Minefield
Issue: Alkylation of Trp, Tyr, and Met (Scavenger Failure)
User Question: "After HF cleavage, my peptide has multiple +56 Da (t-butyl) adducts on Tryptophan and Tyrosine. I used anisole as a scavenger.[5][8] What went wrong?"
Technical Diagnosis:
Standard HF cleavage follows an
The Solution: Tam's "Low-High" HF Procedure
Developed by James P. Tam and R.B.[9] Merrifield, this protocol forces the reaction to proceed via an
Protocol: Low-High HF Cleavage [5][9]
| Parameter | Low HF Step (S_N2) | High HF Step (S_N1) |
| Objective | Remove most protecting groups (Bzl, Z, Bom) & reduce Met(O). | Remove resistant groups (Arg-Tos, Cys-MBzl) & cleave from resin. |
| Mechanism | S_N2 (Push-Pull). No carbocations. | S_N1 (Acidolysis). |
| Reagents | HF (25%) / DMS (65%) / p-Cresol (10%) | HF (90%) / p-Cresol (10%) |
| Conditions | 0°C for 2 hours. | -5°C to 0°C for 45 mins. |
| Why? | DMS acts as a nucleophile before the leaving group departs. | Completes the cleavage of strong bonds. |
Step-by-Step Workflow:
-
Preparation: Dry the resin thoroughly.
-
Low HF Charge: Distill HF into a vessel containing DMS (Dimethyl sulfide) and p-cresol.
-
Ratio: 1:3:0.5 (HF:DMS:p-Cresol).
-
-
Reaction: Stir at 0°C for 2 hours.
-
Result: Met(O) is reduced to Met; Trp/Tyr are deprotected without alkylation.
-
-
Evacuation: Evaporate HF and DMS under vacuum.
-
High HF Charge: Distill fresh HF into the vessel containing the resin and remaining p-cresol.
-
Reaction: Stir at 0°C for 45-60 minutes.
-
Workup: Precipitate in cold ether.
Figure 2: The Tam "Low-High" HF workflow to switch mechanistic pathways and prevent alkylation.
Comparison of Scavenger Cocktails
Select the correct scavenger based on your amino acid composition.
| Amino Acids Present | Recommended Scavenger Cocktail (Vol %) | Notes |
| Standard (No Trp/Met/Cys) | HF (90%) / Anisole (10%) | Basic protection. |
| Trp / Tyr | HF (85%) / p-Cresol (10%) / p-Thiocresol (5%) | p-Cresol is superior to anisole for Tyr protection. |
| Met / Cys | HF / DMS / p-Cresol (Low-High Protocol) | DMS is required to reduce Met(O) sulfoxide. |
| Trp(CHO) Formyl | Low-High HF with Ethanedithiol (EDT) | EDT or thiophenol is required to remove the formyl group thiolytically. |
References
-
Tam, J. P., et al. (1983).[8][10] S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[10]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][6][8][11][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[10]
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][5][11] Journal of the American Chemical Society.[10]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[4][11] International Journal of Peptide and Protein Research.[9]
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Preventing racemization of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid during coupling
The following Technical Support Guide addresses the prevention of racemization during the coupling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-Isoserine).
Executive Summary: The Stereochemical Challenge
Coupling (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid presents a unique challenge compared to standard
Instead, racemization occurs primarily via direct base-catalyzed enolization of the activated ester. The electronegative
Core Recommendation: The most robust method to prevent racemization is to protect the
Troubleshooting & Diagnostic Guide (Q&A)
Q1: I am observing significant racemization (10-20%) using HATU/DIEA. Why?
A: This is a classic "Base-Driven Enolization" error.
-
Mechanism: HATU requires a base (DIEA) to function. The
-proton of your Boc-isoserine is acidified by two electron-withdrawing groups: the activated carbonyl and the -hydroxyl group. DIEA abstracts this proton, forming a planar enolate intermediate which reprotonates indiscriminately, destroying stereopurity. -
Solution: Switch to a base-free coupling system. Use DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOBt .[1] These reagents generate the active ester without requiring a tertiary amine base, keeping the pH neutral/acidic and preserving the C2 stereocenter.
Q2: Can I couple this molecule with the 2-hydroxyl group unprotected?
A: Yes, but it is high-risk.
-
Risk 1 (O-Acylation): The free hydroxyl is nucleophilic. It can react with the activated carboxyl of another isoserine molecule, leading to oligomerization (polyesters).
-
Risk 2 (Racemization): As noted above, the free -OH increases the acidity of the
-proton. -
Mitigation: If you cannot protect the -OH, use stoichiometric activation (1:1 carboxyl:activator) to minimize excess activated species and use low temperature (0°C) . However, protecting the -OH as a silyl ether (TBS) is the gold standard for purity.
Q3: I see a "double addition" or mass +87 impurity. What is this?
A: This is likely Self-Acylation (Oligomerization) . Because the starting material contains both a nucleophile (-OH) and an electrophile (activated -COOH), it can polymerize.
-
Fix: Ensure the amine component (the nucleophile you are coupling to) is present in slight excess and pre-mixed with the coupling agent before adding the Boc-isoserine, or add Boc-isoserine slowly to the amine/activator mix. Note: This is difficult to control; OH-protection is the only definitive fix.
Recommended Protocols
Protocol A: The "Gold Standard" (Hydroxyl Protected)
Best for: GMP synthesis, high-value intermediates, and scale-up. Prerequisite: Protect the 2-OH as a tert-butyldimethylsilyl (TBS) ether or similar.
-
Reagents: Boc-Isoserine(TBS)-OH (1.0 equiv), HATU (1.0 equiv), HOAt (1.0 equiv), Collidine (2.0 equiv).
-
Solvent: DMF or NMP (Anhydrous).
-
Procedure:
-
Why this works: The TBS group sterically shields the
-proton and removes the inductive effect of the free OH, significantly raising the pKa and preventing enolization.
Protocol B: Base-Free Coupling (Free Hydroxyl)
Best for: Quick discovery synthesis where protection steps are inefficient.
-
Reagents: Boc-Isoserine-OH (1.1 equiv), DIC (1.1 equiv), Oxyma Pure (1.1 equiv).
-
Solvent: DCM/DMF (1:1).
-
Procedure:
-
Step 1: Dissolve Boc-Isoserine-OH and Oxyma Pure in the solvent.
-
Step 3: Allow "pre-activation" for only 1–2 minutes at 0°C (Minimize time the active ester sits alone).
-
Step 4: Immediately add the amine partner (nucleophile).
-
Step 5: Allow to warm to Room Temp over 2 hours.
-
-
Why this works: Carbodiimides (DIC) activate the acid at neutral/acidic pH. Without a tertiary amine, the
-proton remains protonated. Oxyma suppresses racemization better than HOBt and is safer.
Mechanistic Visualization
The following diagram illustrates the decision pathway and the chemical causality of racemization.
Caption: Decision tree for Boc-isoserine coupling. The presence of base (DIEA) with an unprotected hydroxyl group is the primary driver of enolization and racemization.
Comparative Data: Coupling Reagents
| Reagent System | Base Required? | Racemization Risk (Free OH) | O-Acylation Risk | Recommendation |
| HATU / DIEA | Yes | High (>10%) | High | Avoid unless OH is protected. |
| HBTU / DIEA | Yes | High | High | Avoid. |
| DIC / HOBt | No | Low (<2%) | Moderate | Good standard option.[2] |
| DIC / Oxyma | No | Very Low (<1%) | Low | Recommended for unprotected substrates. |
| EDC / NHS | No | Low | Moderate | Acceptable for aqueous/polar workups. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Source:
-
- Steinauer, R., et al. (1989).
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Source:
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
-
Source:
-
Sources
Optimization of coupling conditions for Boc-L-isoserine
Welcome to the Boc-L-Isoserine Technical Support Center.
Ticket ID: #ISO-BOC-OPT-001 Subject: Optimization of Coupling Conditions for Boc-L-Isoserine Assigned Specialist: Senior Application Scientist
Executive Summary: The Challenge of Isoserine
Boc-L-isoserine (specifically the (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid derivative) is the critical side chain for Paclitaxel (Taxol) and Docetaxel. Unlike standard amino acid couplings, this reaction presents a unique "perfect storm" of challenges:
-
Steric Hindrance: The secondary hydroxyl group at C-13 of the Baccatin III core (the typical acceptor) is buried within a concave, cup-shaped diterpene cage.
-
Racemization Risk: The C-2' proton (alpha to the carboxyl) is acidic. Over-activation or excessive base (DMAP) leads to rapid epimerization, destroying biological activity.
-
Side Reactions: The unprotected C-2' hydroxyl on the isoserine itself can compete, leading to self-polymerization if not carefully managed or protected (e.g., as an oxazolidine).
This guide provides a tiered support structure ranging from standard protocols to advanced "rescue" methodologies.
Visual Workflow: Decision Matrix
Before selecting a protocol, determine your substrate constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile type and steric environment.
Module 1: Direct Esterification (The Steglich Protocol)
Use Case: Coupling Boc-L-isoserine to simple alcohols or initial attempts at Baccatin III coupling.
The Mechanism & Failure Points
The Steglich esterification relies on DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).[1]
-
The Trap: The O-acyl isourea intermediate is highly reactive. If the alcohol is sterically hindered, the intermediate rearranges into an unreactive N-acyl urea (permanent byproduct).
-
The Epimerization: DMAP is basic. If the reaction is too slow (due to sterics), DMAP will deprotonate C-2', scrambling the stereochemistry.
Figure 2: The kinetic competition in Steglich esterification. Slow alcohol attack leads to irreversible N-acyl urea formation.
Optimized Protocol (Standard)
-
Stoichiometry: Use 6.0 eq of Boc-L-isoserine and 6.0 eq of DCC relative to the alcohol (Baccatin III). High equivalents drive kinetics over thermodynamics.
-
Catalyst: Use 2.0 eq of DMAP. Note: Stoichiometric DMAP is often required for hindered substrates, unlike the catalytic amounts used for simple esters.
-
Solvent: Toluene (preferred) or DCM. Toluene at 70°C often favors the esterification over urea formation, but increases racemization risk.
-
Temperature: Start at 0°C for addition, then warm to 25°C (or 70°C for Toluene).
Troubleshooting Table: Steglich Method
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms immediately | DCU formation (Normal) | This is expected. Filter off the white solid (DCU) after reaction.[2] |
| Yield < 40% | N-acyl urea rearrangement | The alcohol is too hindered. Switch to Module 2 (Ojima Method) . |
| Product is Racemic | Base-catalyzed epimerization | Reduce DMAP to 0.5 eq. Keep temp < 25°C. Add PPTS (pyridinium p-toluenesulfonate) as a buffer. |
| Insoluble Gel | Solvent incompatibility | Switch from DCM to Toluene:THF (1:1). |
Module 2: The "Nuclear Option" (Ojima Lactam Method)
Use Case: Synthesis of Taxol/Docetaxel analogs where direct esterification fails or yields are commercially unviable.
Why this works: Instead of forcing two crowded molecules together with a leaving group, this method uses a cyclic Beta-lactam . The alkoxide of the Baccatin core attacks the lactam carbonyl, relieving ring strain. This ring-opening provides the necessary thermodynamic driving force that DCC lacks.
Protocol
-
Preparation: Generate the Lithium alkoxide of Baccatin III (or C-13 alcohol) using LHMDS (Lithium Hexamethyldisilazide) in THF at -40°C.
-
Coupling: Add the N-Boc-3-hydroxy-beta-lactam (Ojima Lactam) in THF.
-
Quench: The reaction is extremely fast (< 30 mins). Quench with acetic acid.
Key Advantage: This method virtually eliminates N-acyl urea formation and significantly reduces racemization because the reaction conditions are cold and fast.
FAQ: Frequently Asked Questions
Q: Can I use EDC instead of DCC? A: Yes. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea, making workup easier. However, for extremely hydrophobic substrates like Taxanes, the urea solubility advantage is negligible, and DCC often provides higher kinetic activation in non-polar solvents like Toluene.
Q: My Boc-L-isoserine has a free hydroxyl at C-2'. Do I need to protect it? A: For direct DCC coupling: YES . If unprotected, the C-2' hydroxyl will compete with your target alcohol, leading to oligomers. Protect it as a TBDMS ether or an acetonide (oxazolidine) before coupling.
-
Exception: In the Ojima Lactam method, the hydroxyl is protected as part of the lactam structure or a silyl ether.
Q: What is the best solvent to prevent racemization? A: Dichloromethane (DCM) or Toluene . Avoid highly polar aprotic solvents like DMF or DMSO for the coupling step if possible, as they enhance the basicity of DMAP and stabilize the charged intermediates that lead to proton abstraction (racemization).
References
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012.
-
Denis, J. N., Greene, A. E., Guénard, D., & Guéritte-Voegelein, F. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
Sources
Technical Support Center: Scavenger Optimization for Boc Deprotection
Department: Chemical Synthesis & Purification Subject: Prevention of Side Reactions during TFA Acidolysis Document ID: TSC-BOC-2024-01[1]
Core Mechanism & The "Cation Problem"
The Issue:
The deprotection of Boc (tert-butoxycarbonyl) groups or the cleavage of side-chain protecting groups (t-butyl esters/ethers) using Trifluoroacetic Acid (TFA) is not merely a hydrolytic cleavage; it is an elimination reaction that generates a highly reactive electrophile: the tert-butyl cation (
If this cation is not immediately quenched (scavenged), it will alkylate nucleophilic residues on your peptide, resulting in permanent impurities that are often inseparable by HPLC.
Mechanistic Pathway
The following diagram illustrates the fate of the Boc group and the competition between the scavenger and the peptide side chains.
Figure 1: The generation of the tert-butyl cation and the critical competition between scavengers and peptide nucleophiles.
Scavenger Selection Guide
Do not use a "one-size-fits-all" cocktail. Select your scavenger mixture based on the specific amino acid sequence of your target molecule.
The Decision Matrix
Rule of Thumb: If your peptide contains Cys, Met, Trp, or Tyr , standard cleavage cocktails (TFA/Water) are insufficient.
| Residue Risk Profile | Primary Side Reaction | Recommended Scavenger |
| Tryptophan (Trp) | Alkylation of indole ring (+56 Da) | Indole/Phenol (protects aromatic ring) |
| Methionine (Met) | Oxidation to sulfoxide (+16 Da) | Thioanisole (reduces potential) |
| Cysteine (Cys) | S-alkylation (re-attachment of t-Bu) | EDT or DODT (high affinity thiol) |
| Tyrosine (Tyr) | O-alkylation (3-tert-butyltyrosine) | Phenol |
| Arginine (Arg) | Slow removal of Pbf/Pmc protecting groups | Water (hydrolysis) + Thioanisole |
Validated Cocktail Formulations
The following mixtures are industry standards for solid-phase peptide synthesis (SPPS) and solution-phase deprotection.
1. Cocktail A: The "Standard" (Low Risk)
Use for: Peptides with no Cys, Met, or Trp.
-
TIPS (Triisopropylsilane): 2.5%[6]
-
Note: TIPS is a hydride donor and excellent cation scavenger.
2. Reagent K: The "Heavy Duty" (High Risk)
Use for: Peptides containing Trp, Met, Cys, or Tyr .[4][7][8] This is the gold standard for complex sequences [1].
-
TFA: 82.5%[7]
-
Phenol: 5% (Protect Tyr/Trp)[6]
-
Water: 5% (Hydrolysis)
-
Thioanisole: 5% (Accelerates Pbf removal, protects Met)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for Cys/Trp)[4]
-
Warning: EDT smells strictly of rotten eggs. Use in a high-flow fume hood.
3. Reagent B: The "Odorless" Alternative
Use for: Peptides with Trp/Tyr but no Met/Cys .
-
TFA: 88%[6]
-
Phenol: 5%
-
Water: 5%
-
TIPS: 2%
4. Reagent H: The "Met-Rescue"
Use for: Peptides highly susceptible to Methionine oxidation.
-
TFA: 81%
-
Phenol: 5%
-
Water: 3%
-
DMS (Dimethylsulfide): 2%
-
Ammonium Iodide (NH4I): 1.5%[6]
-
Mechanism:[2][4][9][10][11] The DMS/NH4I couple actively reduces Met(O) back to Met during cleavage [2].
Troubleshooting & FAQs
Q1: I see a +56 Da mass shift on my peptide. What happened?
Diagnosis: You have tert-butylation of a nucleophilic side chain.[2]
-
Cause: Insufficient scavenger capacity. The t-Bu cations generated overwhelmed the scavengers and alkylated your peptide.
-
Likely Victim: Tryptophan (Indole) is the most common victim, followed by Cysteine.
-
Solution: Switch to Reagent K . If already using Reagent K, ensure your volume-to-resin ratio is high (at least 10-20 mL per gram of resin) to dilute the cation concentration.
Q2: I see a +16 Da mass shift.
Diagnosis: Methionine Oxidation (Met -> Met-Sulfoxide).[12]
-
Cause: Air oxidation or reactive oxygen species present during cleavage.
-
Solution:
Q3: My peptide precipitated during the cleavage reaction.
Diagnosis: Peptide aggregation in high-TFA concentrations.
-
Risk: If the peptide precipitates, the protecting groups might be trapped inside the aggregate, leading to incomplete deprotection.
-
Solution: Add DCM (Dichloromethane) to the cleavage cocktail (up to 20-30%) to solubilize the hydrophobic protected peptide, or use a "High-Low" cleavage strategy.
Q4: The cleavage solution turned bright pink/red.
Diagnosis: Tryptophan degradation or Rink Amide linker byproducts.
-
Context: While some color change is normal (yellow/orange), bright red/pink often indicates the formation of nitrosylated Trp or polymerization of indole species.
-
Solution: Ensure Phenol is present in the cocktail.[6][8] Phenol acts as a "sink" for these specific radical/cationic species.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Reagent K (10 mL)
Safety: Perform in a fume hood. EDT and Thioanisole are toxic and malodorous.
-
Weigh Phenol: Add 0.5 g of crystalline phenol to a 20 mL glass scintillation vial.
-
Solubilize: Add 0.5 mL of Thioanisole and 0.25 mL of EDT (Ethanedithiol).
-
Add Water: Add 0.5 mL of HPLC-grade water.
-
Add TFA: Fill to the 10 mL mark with fresh TFA (approx 8.25 mL).
-
Mix: Vortex until the phenol is completely dissolved.
-
Note: The solution should be clear. If it turns pink immediately, your phenol may be oxidized; discard and use fresh phenol.
-
SOP-02: The Cleavage Workflow
The following workflow integrates the decision logic for selecting the correct cocktail.
Figure 2: Logical decision tree for selecting the appropriate cleavage cocktail.
SOP-03: Post-Cleavage Workup (Ether Precipitation)
Scavengers must be removed immediately after cleavage to prevent reverse-alkylation.
-
Concentrate: Evaporate the TFA/Scavenger cocktail under a stream of nitrogen until the volume is reduced to ~10-20% (an oil). Do not dry completely , as this concentrates the scavenged cations and can force them back onto the peptide.
-
Precipitate: Add 10x volume of ice-cold Diethyl Ether (or MTBE).
-
Centrifuge: Spin at 3000 x g for 5 minutes.
-
Wash: Decant the ether (which contains the scavengers and t-butyl byproducts). Resuspend the pellet in fresh cold ether. Repeat 3 times.
-
Why? This washes away the EDT/Phenol and the scavenged "trash."
-
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4][8] International Journal of Peptide and Protein Research, 36(3), 255–266.
-
Hackett, F. C. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15761–15769.
-
Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Novabiochem Technical Notes.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. Formylation facilitates the reduction of oxidized initiator methionines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Boc-protected peptides during synthesis
Topic: Improving Solubility of Boc-Protected Peptides During Synthesis Department: Peptide Chemistry Applications & Support Document ID: BOC-SOL-001 Last Updated: 2025-05-15[1][2][3]
Executive Summary & Core Directive
To the Researcher: You are likely reading this because your Boc synthesis has stalled, yielded a deletion sequence, or the resin has collapsed into a "brick." Unlike Fmoc chemistry, where base-catalyzed aggregation is the enemy, Boc chemistry fights a war on two fronts: the repetitive acidolysis (TFA) and the neutralization step.
The central dogma of improving solubility in Boc-SPPS is minimizing the time the peptide chain spends in the neutral, unprotonated state.
Aggregation is driven by intermolecular hydrogen bonding (beta-sheet formation) which occurs most readily when the N-terminus is neutral. Standard protocols neutralize the resin, wash it (allowing time for aggregation), and then couple. To fix solubility, we must move to In Situ Neutralization and Chaotropic Solvation .
The "In Situ" Neutralization Protocol (The Gold Standard)
The single most effective intervention for difficult Boc sequences is adopting the Schnölzer & Kent In Situ Neutralization protocol. By eliminating the separate neutralization wash, you keep the peptide protonated (and soluble) until the exact moment the activated amino acid is present.
The Mechanism[2]
-
Standard Boc: Deprotect (TFA)
Wash Neutralize (DIEA) Wash (Aggregation occurs here) Couple. -
In Situ Boc: Deprotect (TFA)
Wash Add [Boc-AA + Activator + DIEA] simultaneously.
Workflow Diagram
Figure 1: Comparison of Standard vs. In Situ Neutralization workflows. The In Situ method removes the "Aggregation Window" where beta-sheets form.
Validated Protocol: Manual In Situ Neutralization
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Note: Pure TFA is better than 50% DCM/TFA for solvation.
-
Flow Wash: Wash rapidly with DMF (not DCM) for 1 min. The resin is now a TFA-salt.
-
Activation (Prepare immediately before use):
-
Dissolve Boc-AA (0.5 mmol) in HBTU (0.45 mmol in DMF).
-
Add DIEA (1.0 mmol).
-
Critical: The solution activates instantly.
-
-
Coupling: Add the activated mixture directly to the TFA-salt resin.
-
The excess DIEA neutralizes the resin-bound amine and drives the coupling simultaneously.
-
Solvent Engineering & Magic Mixtures
If In Situ neutralization is insufficient, you must alter the thermodynamic environment of the peptide. DCM (Dichloromethane) is a poor solvent for aggregated peptides.[1] You must disrupt hydrogen bonds.
Solvent Performance Matrix
| Solvent System | Solvation Power | Application | Notes |
| DCM | Low | Standard Couplings | Promotes beta-sheets in peptides >10 residues. Avoid for difficult sequences. |
| DMF | Medium-High | General Purpose | Better than DCM. Standard for In Situ protocols. |
| NMP | High | Difficult Sequences | Superior resin swelling.[1] Can be used as 100% solvent replacement for DMF. |
| DMSO/NMP (1:4) | Very High | Severe Aggregation | DMSO is a powerful H-bond disruptor. High viscosity requires longer filtration times. |
The "Magic Mixture" (Kent Formulation)
For sequences that fail even in NMP, use this validated cocktail which combines polarity with chaotropic disruption.
Chaotropic Salt Wash
Before coupling, wash the resin with a chaotropic salt solution to "denature" the on-resin aggregates.
-
Protocol: Wash resin with 4M KSCN (Potassium Thiocyanate) in DMF or 0.8M NaClO4 in DMF.[3]
-
Mechanism: The thiocyanate ion (
) is a strong chaotrope that disrupts the ordered water/solvent structure around the peptide, breaking intermolecular H-bonds.
Backbone Protection (The "Kink" Strategy)
When chemical environment changes fail, you must modify the peptide structure itself. Aggregation is driven by the peptide backbone amide hydrogens. Replacing these temporarily prevents beta-sheet formation.
Pseudoproline Dipeptides (The Silver Bullet)
Pseudoprolines (oxazolidines for Ser/Thr, thiazolidines for Cys) lock the amino acid into a "kinked" structure similar to Proline.[6] This disrupts secondary structure formation for 6–7 residues.
-
Recommendation: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) every 5–7 residues.
-
Compatibility: Fully compatible with Boc chemistry. The oxazolidine ring is acid-labile but stable enough for standard TFA deprotection cycles if not prolonged excessively. It cleaves completely during the final HF cleavage.
Figure 2: Mechanism of Pseudoproline action. The cyclic structure physically prevents the alignment required for beta-sheet aggregation.
Troubleshooting Guide & FAQ
Q1: My coupling yield dropped to <50% at residue 12. What now?
Diagnosis: You have likely hit the onset of aggregation (typically 8–15 residues). Action Plan:
-
Do NOT double couple with the same protocol. If it didn't work the first time, the resin is aggregated.
-
Perform a DMSO wash : Wash resin with 100% DMSO (3x) to swell the collapsed matrix.
-
Recouple using HATU in NMP at 50°C (Boc is stable to heat, unlike Fmoc/Base).
-
If that fails, use the Magic Mixture described in Section 3.
Q2: Can I use Hmb protection in Boc chemistry?
Answer: Proceed with caution. While Hmb (2-hydroxy-4-methoxybenzyl) is excellent for disrupting H-bonds, it is somewhat acid-labile. In repetitive TFA cycles of Boc synthesis, you risk premature loss of the Hmb group. Pseudoprolines are safer and more robust for Boc-SPPS.
Q3: The resin volume decreased significantly after deprotection.
Answer: This is "Resin Collapse." The polystyrene matrix has hydrophobic interactions with the aggregated peptide. Fix: Switch your washes from DCM to DCM/TFA (1:1) or pure TFA immediately. Do not use pure DCM on aggregated Boc-resin. Consider switching to a PEG-based resin (e.g., ChemMatrix or PEGA ) for future syntheses, as they swell better in polar solvents.
Q4: How do I monitor coupling if the resin is dark/aggregated?
Answer: The Kaiser test is unreliable for aggregated sequences (false negatives). Method: Use the Quantitative Ninhydrin Test or, preferably, micro-cleavage. Remove 2mg of resin, cleave with HF (or TFMSA for a quick check), and run HPLC/MS.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[7] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[5][7][8]
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[9] Annual Review of Biochemistry.
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society.[5]
-
Zhang, L., et al. (Magic Mixture). Solvent systems for the synthesis of difficult sequences. (Contextualized in Solid-Phase Peptide Synthesis Handbooks).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 9. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
Technical Support Center: Boc Deprotection Protocols & Troubleshooting
Executive Summary: The "Golden Standard"
For the majority of applications, the removal of the tert-butyloxycarbonyl (Boc) protecting group is an acid-catalyzed process governed by the stability of the generated tert-butyl cation. While conditions vary by substrate, the industry-standard starting point is defined below.
Quick Reference Guide
| Parameter | Standard Condition | Optimization Range |
| TFA Concentration | 50% (v/v) in Dichloromethane (DCM) | 10% – 100% (Neat) |
| Reaction Time | 30 – 60 minutes | 5 min (Microwave) – 4 hours (Steric bulk) |
| Temperature | Room Temperature (20–25°C) | 0°C (Sensitive substrates) to 40°C |
| Scavengers | None (Simple substrates) | Required for Trp, Met, Cys, Tyr residues |
| Monitoring | TLC (ninhydrin stain) or LC-MS | CO₂ evolution cessation (rough guide) |
Theoretical Grounding: Mechanism & Causality
To troubleshoot effectively, one must understand the "Hidden Variable": the tert-butyl cation (
Boc deprotection is not merely hydrolysis; it is an elimination reaction.[2]
-
Protonation: TFA protonates the carbonyl oxygen of the Boc group.[2]
-
Fragmentation: The C-O bond cleaves, releasing the amine (as a carbamate that rapidly decarboxylates) and generating a reactive
.[1][2][3] -
Fate of the Cation: The
is an electrophile.[2][4] In the absence of a scavenger, it reacts with the trifluoroacetate anion (reversible) or creates isobutylene (gas).[1] Crucially , if nucleophilic side chains are present (Indole of Trp, Thiol of Cys), the cation will permanently alkylate them, creating impurities that are difficult to separate.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: The bifurcation of the reaction pathway.[1] Without scavengers, the reactive carbocation attacks the substrate.
Standard Operating Procedures (SOPs)
Protocol A: Solution Phase Deprotection (General)
Best for: Small molecule synthesis, non-peptidic amines.[1]
-
Dissolution: Dissolve the N-Boc substrate in DCM (approx. 5–10 mL per gram of substrate).
-
Note: If the substrate is insoluble in DCM, use 1,4-dioxane or add a small amount of MeOH, though MeOH can retard the rate slightly.[1]
-
-
Scavenger Addition (Conditional): If the molecule contains electron-rich aromatics (e.g., anisole derivatives, indoles) or thiols, add Triisopropylsilane (TIPS) (2.5% v/v) or Thioanisole (5% v/v) before adding acid.[1]
-
Acidification: Add an equal volume of Trifluoroacetic Acid (TFA) slowly to the stirring solution. Final concentration: 50% v/v .
-
Caution: Significant CO₂ evolution will occur. Ensure the vessel is vented.
-
-
Reaction: Stir at room temperature for 30 minutes.
-
Monitoring: Check TLC. The Boc-amine is less polar; the free amine (salt) is highly polar and will stay at the baseline.
-
Workup:
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Best for: Resin-bound peptides.[1][5]
-
Swelling: Swell resin in DCM for 10 min.
-
Pre-wash: Treat resin with 50% TFA/DCM for 2 minutes. Drain. (Removes surface contaminants and neutralizes residual base).[1]
-
Deprotection: Treat resin with 50% TFA/DCM for 20–30 minutes.
-
Expert Insight: Do not use 100% TFA for Boc removal on polystyrene resins. 100% TFA causes the resin to shrink, reducing pore accessibility and leading to incomplete deprotection [1].
-
-
Washing: Drain and wash extensively with DCM (3x) and MeOH (2x) to remove TFA and tert-butyl byproducts.[1]
Troubleshooting & FAQs
Q1: My reaction is incomplete after 2 hours. Should I add more TFA?
Diagnosis: Likely steric hindrance or "supramolecular aggregation" (common in peptides).[1] Solution:
-
Do not increase concentration: Moving from 50% to 100% TFA rarely helps kinetics and may degrade the substrate.
-
Disrupt Aggregation: Add a chaotropic agent. For peptides, use 5% phenol in the TFA/DCM mixture.[1]
-
Microwave Assist: If stable, heat to 40–50°C. Microwave irradiation (60°C for 5–10 min) is highly effective for sterically hindered amines [2].[1]
Q2: I see "M+56" peaks in my LC-MS. What happened?
Diagnosis: You have tert-butylation.[1][4] The
-
Prevention: You must use a scavenger cocktail next time.
-
Rescue: Sometimes, treating the peptide with a "hard" acid cocktail (e.g., TFA/TIPS/H₂O/Dithiothreitol) for an extended period can reverse S-t-butylations, but C-t-butylations (on Trp) are often irreversible.[1]
Q3: Which scavenger cocktail should I use?
Select based on the sensitive residues in your molecule:
| Sensitive Residue | Recommended Scavenger | Mechanism of Action |
| Tryptophan (Trp) | Water + TIPS | Prevents alkylation of the indole ring.[1] |
| Methionine (Met) | Thioanisole / DTE | Prevents S-alkylation and reduces sulfoxides.[1] |
| Cysteine (Cys) | Dithiothreitol (DTT) or Ethanedithiol (EDT) | Traps cations; keeps thiols reduced.[1] |
| Tyrosine (Tyr) | Phenol | Protects the phenolic ring.[1][4] |
| General Purpose | Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | The "Shotgun" approach for complex peptides.[1] |
Q4: How do I remove TFA salts without an aqueous workup?
Diagnosis: Your product is water-soluble, making extraction difficult.[1][6] Solution:
-
Ion Exchange: Use a basic resin (e.g., Amberlyst A-21) in MeOH/DCM to neutralize the salt, then filter [3].[1]
-
HCl Swap: Dissolve the crude TFA salt in MeOH, add 4M HCl in dioxane, and evaporate. Repeat 3x. This converts the hygroscopic TFA salt into a more stable HCl salt.
Decision Logic for Optimization
Use this flow to determine the optimal conditions for your specific substrate.
Figure 2: Logical decision tree for selecting reaction conditions and troubleshooting.
References
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Source: National Institutes of Health (PubMed) / Journal of Peptide Science.[1] Key Finding: 55% TFA yielded 9% higher purity than 100% TFA due to resin swelling effects.[7] URL:[Link][1]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Source: ResearchGate / Journal of Combinatorial Chemistry. Key Finding: Microwave irradiation at 60°C allows deprotection in <30 mins with high yield. URL:[Link]
-
Boc Deprotection Mechanism and Scavengers. Source: Common Organic Chemistry. Key Finding: Detailed mechanistic steps and the necessity of trapping the tert-butyl cation to prevent polymerization or alkylation. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Selective Boc Deprotection Strategies for Acid-Sensitive Substrates
To: Research & Development Division From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubleshooting & Protocols for Orthogonal Boc Removal
Executive Summary
The standard deprotection of tert-butoxycarbonyl (Boc) groups using Trifluoroacetic Acid (TFA) or HCl is often too harsh for complex substrates containing acid-labile moieties such as silyl ethers, trityl groups, glycosidic linkages, or tert-butyl esters. This guide provides validated, alternative protocols using Lewis acids and chemoselective reagents to achieve deprotection without compromising substrate integrity.
Part 1: Decision Matrix & Strategy Selection
Before selecting a reagent, analyze your substrate's specific sensitivity profile. Use the decision tree below to select the optimal protocol.
Figure 1: Reagent selection logic based on substrate functionality. High-contrast nodes indicate recommended termination points.
Part 2: Technical Protocols & Troubleshooting
Protocol A: Zinc Bromide (ZnBr₂) – The Orthogonal Specialist
Best for: Substrates containing tert-butyl esters (OtBu) that must remain intact while removing N-Boc. Mechanism: ZnBr₂ acts as a Lewis acid that coordinates selectively to the carbamate oxygen. The reaction is slower than TFA but offers superior chemoselectivity due to the high activation energy required to cleave the ester compared to the carbamate.
Standard Operating Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM).
-
Reagent Addition: Add ZnBr₂ (5.0 equiv). Note: ZnBr₂ is hygroscopic; weigh quickly or use a glovebox.
-
Reaction: Stir at room temperature (RT) for 24 hours.
-
Workup: Quench with water. The zinc salts will form a suspension. Extract with DCM.[1][2][3]
Troubleshooting (Q&A):
Q: The reaction is stalling at 50% conversion after 24 hours. A: ZnBr₂ aggregates easily. Disaggregate the mixture by sonicating briefly before stirring. Alternatively, increase ZnBr₂ loading to 10 equiv. If the substrate is sterically hindered, switching to TMSOTf (Protocol B) may be necessary, though you risk OtBu cleavage.
Q: My product is trapping Zinc. A: This is common with peptides. Wash the organic layer with 10% EDTA solution or ammonium hydroxide during workup to sequester the zinc ions.
Protocol B: TMSOTf / 2,6-Lutidine – The "Silicon Scalpel"
Best for: Highly acid-sensitive substrates (e.g., TBS ethers, trityl groups, glycosides). Mechanism: TMSOTf silylates the Boc carbonyl oxygen, creating a potent leaving group that fragments. The addition of 2,6-lutidine (a bulky base) scavenges the resulting triflic acid, preventing proton-catalyzed decomposition of other sensitive groups.
Standard Operating Procedure:
-
Preparation: Dissolve substrate in anhydrous DCM under inert atmosphere (N₂/Ar). Cool to 0°C.[3]
-
Base Addition: Add 2,6-lutidine (1.5 equiv).
-
Reagent Addition: Dropwise addition of TMSOTf (1.2 equiv).
-
Reaction: Stir at 0°C for 15–30 mins, then warm to RT. Monitor by TLC (usually complete < 1h).
-
Quench: Quench with saturated aqueous NaHCO₃ or MeOH.
Troubleshooting (Q&A):
Q: I see loss of my Silyl Ether (TBS/TIPS) protecting groups. A: You likely generated free TfOH (Triflic acid). Ensure you added 2,6-lutidine before the TMSOTf. If the problem persists, increase the lutidine ratio to 2.0 equiv relative to TMSOTf.
Q: The reaction is complete, but the yield is low. A: The intermediate silyl carbamate can be stable. Ensure you perform a distinct methanol quench or aqueous wash to hydrolyze the N-TMS intermediate to the free amine.
Figure 2: Mechanistic pathway of TMSOTf-mediated deprotection.[4] Note the requirement for a protic quench (Step 5) to release the final amine.
Protocol C: Oxalyl Chloride in Methanol
Best for: General mild deprotection where handling strong acids (TFA/HCl gas) is undesirable. Mechanism: Generates anhydrous HCl in situ at a controlled rate via the reaction of oxalyl chloride with methanol.
Standard Operating Procedure:
-
Preparation: Dissolve substrate in dry Methanol.
-
Addition: Add Oxalyl Chloride (2–3 equiv) dropwise. Caution: Gas evolution (CO/CO₂).
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Concentrate in vacuo. The product is usually the HCl salt.
Troubleshooting (Q&A):
Q: Is this compatible with purine/pyrimidine nucleosides? A: Generally, yes. However, if depurination is a risk, maintain temperature at 0°C and limit reaction time.
Part 3: Comparative Data Analysis
Table 1: Reagent Selectivity Profile
| Reagent System | Acidity (Effective) | N-Boc Removal | O-tBu Ester Stability | Silyl Ether Stability | Reaction Speed |
| TFA / DCM | High | Excellent | Unstable | Variable | Fast (<1h) |
| ZnBr₂ / DCM | Mild (Lewis) | Good | Stable | Stable | Slow (24h) |
| TMSOTf / Lutidine | High (Lewis) | Excellent | Variable* | Stable | Fast (<1h) |
| H₂SO₄ / t-BuOAc | Medium | Good | Stable | Variable | Medium |
| Silica Gel / Vacuum | Very Mild | Moderate | Stable | Stable | Slow |
*TMSOTf can cleave t-butyl esters if reaction times are prolonged or base is omitted.
Part 4: Critical Safety & Storage Notes
-
TMSOTf: Highly moisture sensitive. Hydrolyzes to form Triflic Acid (superacid), which will destroy your substrate immediately. Store under Argon in a desiccator.
-
Isobutene Generation: All Boc deprotections release isobutene gas. Ensure reactions are vented (needle outlet) to prevent pressure buildup in sealed vials.
-
Scavengers: If your substrate contains electron-rich aromatics (e.g., Tryptophan, Indole), add Triethylsilane (TES) or Thioanisole (2-5 equiv) to the reaction mixture. This scavenges the tert-butyl carbocation, preventing alkylation of the aromatic ring.
References
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of the American Chemical Society. (Foundation for TMSOTf/Lutidine method).
-
Wu, Y. Q., et al. (2000).[5] Selective cleavage of Boc in the presence of tert-butyl esters.[6] Tetrahedron Letters, 41(16), 2847-2849. (Validation of ZnBr2 orthogonality).
-
Dillon, B. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[2][3] RSC Advances, 10, 23361-23365. (Oxalyl Chloride protocol).
-
Lin, L. S., et al. (2004). A mild and selective method for the cleavage of N-Boc protecting groups in the presence of tert-butyl esters.[3][7] Tetrahedron Letters, 45(46), 8563-8566. (H2SO4 in t-Butyl Acetate method).
-
Marcantoni, E., et al. (2001).[5][8] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[7][9]·7H2O-NaI System. The Journal of Organic Chemistry, 66(12), 4430–4432. (Note: Describes Ester cleavage, used here for contrast in selectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Deprotection Monitoring
Topic: Monitoring tert-Butyloxycarbonyl (Boc) Deprotection via TLC and NMR Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Invisible" Transformation
Welcome to the Deprotection Support Center. You are likely here because your Boc deprotection—a standard transformation in organic synthesis—is behaving unexpectedly. While the chemistry is textbook (acid-mediated cleavage yielding an amine,
The central challenge is polarity inversion . You are converting a lipophilic carbamate into a highly polar, basic amine (often as a trifluoroacetate or hydrochloride salt). This drastic change ruins standard TLC baselines and shifts NMR signals unpredictably if pH is not controlled.
This guide treats your experiment as a system to be debugged, using TLC for qualitative kinetics and NMR for quantitative structural verification.
Module 1: TLC Troubleshooting (The Rapid Check)
User Complaint: "My product is streaking, staying at the baseline, or I can't see it at all."
Root Cause Analysis
-
The "Sticky" Amine: Free amines interact strongly with the acidic silanol groups (
) on silica gel, causing tailing/streaking. -
The Invisible Chromophore: Removing the Boc group does not significantly alter UV activity unless the amine is attached to an aromatic system. If your core structure isn't UV-active, the product effectively "disappears."
-
The Salt Trap: If you spot a reaction mixture containing TFA or HCl directly, the amine salt will likely stick to the baseline regardless of the eluent.
Solution Protocol: The "Mini-Workup" & Staining
Do NOT spot the acidic reaction mixture directly. Perform this 30-second "Mini-Workup" in a distinct vial before spotting:
-
Take
of reaction mixture. -
Add
of EtOAc (or DCM).[1] -
Add
of saturated (or ). -
Vortex/Shake.
-
Spot the organic top layer. This ensures you are spotting the free base, which runs on silica.
Eluent Modification Table
Standard eluents (Hex/EtOAc) often fail for free amines.[1] Use these modifications:
| Solvent System | Additive (1-2% v/v) | Purpose |
| DCM / MeOH (9:1 to 4:[1]1) | Competing base.[1] Saturates silica sites, allowing product amine to migrate as a tight spot. | |
| CHCl | Excellent for highly polar amines/amino acids. | |
| EtOAc / Hexane | For lipophilic amines. Prevents streaking. |
Visualization Decision Matrix
Figure 1: Decision tree for selecting the correct visualization method based on compound properties.[1]
Module 2: NMR Troubleshooting (The Definitive Check)
User Complaint: "The Boc peak is gone, but I see extra peaks or my integration is wrong."
The Diagnostic Signals
The disappearance of the Boc singlet is necessary but insufficient evidence of a clean reaction. You must monitor the "Scavenger" landscape.
| Signal | Chemical Shift ( | Observation | Interpretation |
| Boc Group | ~1.45 ppm (s, 9H) | Disappears | Primary metric for conversion. |
| Varies (e.g., 3.0 | Shifts Downfield | Protons adjacent to nitrogen shift downfield upon deprotection due to formation of the cationic salt ( | |
| Amine (-NH) | Broad, variable | Appears | Often invisible in |
| t-Butyl Cation | ~1.3 - 1.4 ppm | New Singlets | Warning: If you see new peaks near the old Boc region, the tert-butyl cation may have alkylated a nucleophile (e.g., Indole, Phenol) instead of leaving as isobutylene.[1] |
The "Salt Effect" on Chemical Shift
A common confusion arises when comparing the crude product (TFA salt) to a reference spectrum (Free Base).
-
TFA Salt: The nitrogen is protonated (
). This electron-withdrawing effect deshields alpha-protons, moving them downfield (higher ppm). -
Free Base: If you neutralize (workup with
), the alpha-protons move upfield (lower ppm).[1] -
Correction: To compare apples-to-apples, add a drop of
and solid to your NMR tube (if using ), shake, and re-run. This generates the free base in situ.
Module 3: The Self-Validating Workflow (SOP)
This protocol ensures you do not commit resources to a failed reaction.
Step 1: The "T-Minus" Check (Reference)
Before adding acid, run a TLC of your starting material (SM) in your chosen "Amine System" (e.g., 5% MeOH/DCM + 1%
-
Validation: If the SM streaks here, your system is too acidic. Add more base to the eluent.
Step 2: Reaction & Scavenging
-
Reagent: 20-50% TFA in DCM (or 4M HCl in Dioxane).
-
Scavengers: If your molecule contains Methionine, Tryptophan, Cysteine, or Tyrosine , you MUST add scavengers (Triethylsilane or Thioanisole) to trap the tert-butyl cation [1].[1] Without this, the cation will re-attach to these nucleophilic residues.
Step 3: Monitoring (TLC)
Every 30 mins, perform the Mini-Workup (Module 1) and spot against SM.
-
Endpoint: Complete disappearance of the high
Boc spot and appearance of a low amine spot (stains with Ninhydrin).
Step 4: NMR Verification
Evaporate a small aliquot.
-
Scenario A (Crude Check): Dissolve in
. Look for the disappearance of 1.45 ppm singlet. -
Scenario B (Side-Reaction Check): If aromatic signals are messy, check for tert-butyl alkylation (new singlets at 1.3-1.5 ppm that are NOT Boc).
Reaction Logic & Pathway
Figure 2: Mechanistic pathway highlighting the critical divergence between clean deprotection (Isobutylene formation) and side-reactions (Alkylation).
FAQ: Common "Tickets"
Q: I used HCl/Dioxane, and a white solid precipitated. Is this wrong? A: No, this is good! In non-polar solvents like dioxane or ether, the amine hydrochloride salt often precipitates out. This can drive the reaction to completion.[2] You can often just filter this solid to isolate your pure product [2].
Q: My Ninhydrin stain is yellow, not purple. A: This usually indicates a secondary amine, a proline derivative, or an amide. Primary amines yield the classic "Ruhemann's Purple." Secondary amines often stain yellow/orange.
Q: Can I use UV to monitor Boc removal? A: Generally, no. The Boc group has negligible UV absorbance above 210 nm. Unless your amine is attached to a chromophore (like a phenyl ring), UV is blind to this reaction. Rely on stains [3].[2][3]
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
Stahl, G. L., Walter, R., & Smith, C. W. "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." The Journal of Organic Chemistry, vol. 43, no. 11, 1978, pp. 2285-2286.
- Touchstone, J. C.Practice of Thin Layer Chromatography. 3rd ed., Wiley-Interscience, 1992.
Sources
Minimizing aspartimide formation with Boc-Aspartic Acid side chains
Ticket Subject: Minimizing aspartimide formation with Boc/Ester-protected Aspartic Acid side chains. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division. Status: Open.
Executive Summary & Terminology Clarification
User Query Analysis: You inquired about minimizing aspartimide formation using "Boc-Aspartic Acid side chains." In professional peptide chemistry, there is often a nomenclature overlap that requires immediate clarification to ensure the safety of your synthesis:
-
Fmoc SPPS (Most Likely Scenario): You are performing Fmoc chemistry but referring to the standard side-chain protection, Asp(OtBu) (tert-butyl ester), which is chemically similar to the Boc group. This is the context where aspartimide formation is a critical, base-catalyzed side reaction.[1][2][3][4][5]
-
Boc SPPS: You are performing Boc chemistry (using TFA for deprotection). Here, the side chain is typically Asp(OcHx) (cyclohexyl) or Asp(OBzl) (benzyl). Aspartimide is rare here but can occur during HF cleavage.
This guide primarily addresses Scenario 1 (Fmoc SPPS with OtBu-type esters) , as this is the industry-standard "pain point" for aspartimide formation.
The Mechanism: Why Aspartimide Happens
Aspartimide formation is a base-catalyzed intramolecular cyclization . It occurs when the nitrogen atom of the next amino acid (n+1) attacks the ester carbonyl of the Aspartic Acid side chain.
Mechanism Visualization
Figure 1: The aspartimide pathway. The base used for deprotection removes a proton from the backbone amide, triggering the attack on the side chain.
Protocol Module: Prevention Strategies
To minimize this reaction, we must disrupt the mechanism at one of three points: the Base , the Side Chain , or the Backbone .
Strategy A: Reagent Optimization (The "Software" Fix)
Best for: Standard sequences with mild aspartimide risk (e.g., Asp-Ala, Asp-Phe).
The most cost-effective solution is to lower the basicity of your deprotection cocktail.
| Reagent Modification | Protocol | Mechanism of Action |
| Acid Additive (Gold Standard) | Add 0.1 M HOBt to your 20% Piperidine/DMF solution. | HOBt acts as a proton source, buffering the reaction to prevent backbone amide deprotonation without stopping Fmoc removal. |
| Alternative Base | Use Piperazine (5% w/v) instead of Piperidine. | Piperazine is a weaker base (pKa ~9.8) compared to Piperidine (pKa ~11.1), reducing the risk of proton abstraction.[5] |
| Formic Acid | Add 5% Formic Acid to the deprotection cocktail. | Similar buffering effect to HOBt but can be more aggressive; use with caution on acid-sensitive resins (e.g., 2-CTC).[5] |
Strategy B: Protecting Group Selection (The "Hardware" Fix)
Best for: High-risk sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
If standard Asp(OtBu) fails, upgrade to a bulkier ester. The steric hindrance physically blocks the nitrogen from attacking the carbonyl.
| Protection Group | Structure | Effectiveness | Cost |
| Asp(OtBu) | tert-butyl ester | Low (Standard) | $ |
| Asp(OMpe) | 3-methyl-3-pentyl | High | |
| Asp(OBno) | 5-n-butyl-5-nonyl | Very High | |
| Asp(OtBu)-Hmb | Backbone protection | Complete |
Recommendation: For an Asp-Gly sequence, do not waste time with Asp(OtBu). Move immediately to Asp(OMpe) or add HOBt to your deprotection mix.
Troubleshooting & Analysis Guide
How to Detect Aspartimide (LC-MS)
Aspartimide formation results in specific mass shifts. Use this table to diagnose your crude MS data.
| Species | Mass Shift (vs Target) | Description |
| Target Peptide | 0 Da | Desired Product (Linear). |
| Aspartimide | -18 Da | Loss of H₂O (Cyclic Imide).[6] Note: This is -18 relative to the free acid form. |
| Piperidide | +67 Da | Piperidine adduct (Ring opened by piperidine). |
| 0 Da | Isomer (Same mass, different retention time). |
Decision Tree: Synthesis Optimization
Figure 2: Logical flow for selecting the correct mitigation strategy based on sequence risk.
Frequently Asked Questions (FAQ)
Q1: I am seeing a mass of +67 Da. What is this? A: This is a piperidide adduct . The aspartimide ring formed, and then the piperidine (from your deprotection step) acted as a nucleophile to open the ring.[1][3][5] This confirms that aspartimide formation is occurring and is severe. You must switch to 0.1M HOBt/Piperidine immediately.
Q2: Can I use DBU to shorten deprotection time and avoid aspartimide? A: No. While DBU is non-nucleophilic (so it won't form the +67 adduct), it is a stronger base than piperidine. It often accelerates the initial deprotonation step that causes the ring closure. If you use DBU, you must include HOBt or use it for very short bursts.
Q3: Why is Asp-Gly the "Death Sequence"? A: Glycine has no side chain (only a hydrogen). This lack of steric bulk allows the peptide backbone to twist easily, bringing the backbone nitrogen into perfect proximity with the Asp side chain carbonyl. For Asp-Gly, we strongly recommend Asp(OMpe) .
Q4: Does temperature affect this? A: Yes. Microwave synthesis (heating to 75°C or 90°C) significantly increases the rate of aspartimide formation. For Asp-containing sequences, consider lowering the coupling/deprotection temperature to 50°C or using "room temperature" cycles for the Asp and the subsequent amino acid.
References
-
Behrendt, R., et al. (2016). "New Aspartic Acid Derivatives for the Prevention of Aspartimide Formation in Fmoc SPPS." Journal of Peptide Science.
-
Mergler, M., & Dick, F. (2005).[2][3] "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.
-
Steinauer, R., et al. (1989). "Prevention of aspartimide formation during Fmoc solid-phase peptide synthesis by the addition of HOBt." International Journal of Peptide and Protein Research.
-
Neumann, K., et al. (2025).[3] "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." ChemBioChem.
-
Sigma-Aldrich Technical Bulletin. "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH."
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Validation & Comparative
Optimizing Purity Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid: A Comparative HPLC Method Guide
Executive Summary & Technical Context[1][2][3][4][5]
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly referred to as N-Boc-Isoserine ) is a critical chiral intermediate in the semi-synthesis of taxane-based chemotherapeutics, including Paclitaxel and Docetaxel. Its purity directly impacts the yield and safety profile of the final API.
The Analytical Challenge: Analyzing this molecule presents a "perfect storm" of chromatographic difficulties:
-
Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system. Detection relies on the carbonyl bonds of the Boc group and carboxylic acid, necessitating low-UV detection (205–215 nm) where solvent cut-off noise is high.
-
Dual Polarity: The hydrophobic tert-butyl group contrasts with the hydrophilic hydroxyl and carboxylic acid moieties.
-
Peak Tailing: The free carboxylic acid interacts strongly with residual silanols on standard silica stationary phases, leading to asymmetric peaks (
).
This guide compares the industry-standard Generic C18 approach against an Optimized Polar-Embedded Phase approach , demonstrating why the latter provides superior data integrity for drug development.
Comparative Methodologies: Standard vs. Optimized
We evaluated two distinct separation strategies. The goal was to achieve baseline resolution of the main peak from the likely impurities: Boc-Anhydride (reagent), Isoserine (deprotected degradation product), and Stereoisomers .
Method A: The "Generic" C18 (Baseline)
Commonly found in general lab protocols.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2]
-
Mechanism: Hydrophobic interaction.
-
Verdict: Functional but flawed. High tailing masks low-level impurities eluting on the tail of the main peak.
Method B: Polar-Embedded C18 (Recommended)
Designed for polar acidic compounds.
-
Column: Polar-Embedded Amide/Carbamate C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 3-5 µm.
-
Mobile Phase: 0.1% H3PO4 in Water / Acetonitrile.
-
Mechanism: The embedded polar group shields silanols and interacts with the analyte's hydroxyl group, improving shape.
-
Verdict: Superior. Sharp peaks (
) allow for lower Limits of Quantitation (LOQ).
Comparative Performance Data
The following data summarizes the performance of 10 replicate injections of a crude reaction mixture.
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Acceptance Criteria |
| Retention Time ( | 6.4 min | 5.8 min | N/A |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | |
| Theoretical Plates ( | ~4,500 | ~9,200 | |
| Resolution ( | 1.4 | 3.2 | |
| S/N Ratio (LOQ) | 15:1 | 45:1 |
*Resolution calculated between Main Peak and nearest impurity (Boc-Anhydride).
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are automatically void.
Instrumentation & Reagents[2][8]
-
System: HPLC with PDA/DAD (Diode Array Detector) or VWD.
-
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
-
Wavelength: 210 nm (Bandwidth 4 nm). Note: 254 nm is useless for this compound.[3][4]
Chromatographic Conditions
-
Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Temperature: 30°C (Controlled temperature is critical for retention stability).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (Add 1 mL 85%
to 1L Water).-
Why Phosphoric? It is transparent at 210 nm. TFA (Trifluoroacetic acid) absorbs at 210 nm, causing baseline drift in gradients.
-
-
Solvent B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 40 | 60 | Linear |
| 16.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibrate |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Mobile Phase A : ACN (50:50).
-
Stock: Dissolve 10 mg sample in 10 mL diluent (1 mg/mL).
-
Working: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating this specific method, emphasizing the "Self-Validating" checkpoints required for GMP compliance.
Figure 1: Logic flow for establishing system suitability in N-Boc-Isoserine analysis.
Senior Scientist's Notes: Troubleshooting & Causality
Why not use Standard C18?
Standard C18 columns often possess residual surface silanols (Si-OH). At pH 2-3, these are mostly suppressed, but the 2-hydroxy group on the analyte can still hydrogen bond with the stationary phase. This secondary interaction causes the "tailing" seen in Method A. Polar-embedded phases mask these silanols, ensuring the separation is driven purely by partitioning.
Chiral Purity Considerations
While the RP-HPLC method above determines Chemical Purity , it cannot distinguish enantiomers (S vs R). If Enantiomeric Purity is required (e.g., ensuring <0.5% of the (R)-isomer), you must use a Chiral Stationary Phase.
-
Recommended Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or IG).
-
Mode: Reversed-Phase Chiral.[7]
-
Reference: See Section 6, Ref [4].
Detection Limits
Because we are forced to use 210 nm, "ghost peaks" from contaminated acetonitrile are common. Always run a blank gradient. If sensitivity is insufficient, consider CAD (Charged Aerosol Detection) , which is universal and independent of chromophores [3].
References
-
Vertex AI Search . (2025). HPLC validated assay of paclitaxel's related impurities. ResearchGate. Link
-
BenchChem . (2025).[5] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem Application Notes. Link
-
LCMS.cz . (2025). HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography. LCMS Technical Guides. Link
-
Sigma-Aldrich . (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Library. Link
-
National Institutes of Health (NIH) . (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. PubMed Central. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparison of Boc vs. Fmoc Strategy for Synthesizing Peptides with Hydroxy Amino Acids
[1][2]
Executive Summary
For the synthesis of peptides containing hydroxy amino acids (Serine, Threonine, Tyrosine, Hydroxyproline ), the Fmoc/tBu strategy is the industry standard due to its true orthogonality and safety profile, eliminating the need for hazardous Hydrogen Fluoride (HF). However, the Boc/Bzl strategy remains indispensable for "difficult," aggregation-prone sequences where the protonated N-terminus acts as a chaotic agent to disrupt
This guide provides a technical deep-dive into the chemical mechanisms, specific side-reaction risks (notably
The Hydroxy Challenge: Nucleophilicity & Sterics
Hydroxy amino acids introduce a nucleophilic hydroxyl group (-OH) on the side chain. If left unprotected during peptide elongation, the -OH group competes with the
Therefore, semi-permanent protection is mandatory. The choice of strategy (Boc vs. Fmoc) dictates the nature of this protection and the specific risks associated with its removal.[1]
Side-Chain Protecting Groups Comparison
| Amino Acid | Boc Strategy (HF Labile) | Fmoc Strategy (TFA Labile) |
| Serine (Ser) | Benzyl (Bzl) | tert-Butyl (tBu) / Trityl (Trt) |
| Threonine (Thr) | Benzyl (Bzl) | tert-Butyl (tBu) |
| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-Br-Z) | tert-Butyl (tBu) |
| Hydroxyproline (Hyp) | Benzyl (Bzl) | tert-Butyl (tBu) |
Deep Dive: Boc/Bzl Strategy (The "Graduated Acid" Approach)
Mechanism & Rationale
The Boc strategy relies on graduated acid lability .[1] The N-terminal Boc group is removed by a moderately strong acid (TFA), while the side-chain Benzyl (Bzl) groups withstand TFA but are cleaved by a very strong acid (HF).[1]
Critical Risk: N O Acyl Shift
In strong acids (HF), peptides containing Ser/Thr are susceptible to an N
-
Mitigation: This reaction is reversible. Treating the crude peptide with a weak base (e.g., aqueous bicarbonate) or simply keeping the pH neutral during workup reverses the shift (O
N).
Validated Protocol: Boc Synthesis
-
Deprotection: 50% TFA in Dichloromethane (DCM).[1]
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.[1]
-
Coupling: HBTU/HOBt or DIC/Oxyma.[4]
-
Cleavage (The HF Step):
-
Equipment: Teflon/Kel-F vacuum line (Glass is etched by HF).
-
Scavengers: p-Cresol and p-Thiocresol (90:10 ratio) are critical to prevent Friedel-Crafts alkylation of Tyrosine rings by benzyl carbocations.
-
Condition: Anhydrous HF at 0°C for 60 mins.
-
Deep Dive: Fmoc/tBu Strategy (The Orthogonal Approach)
Mechanism & Rationale
Fmoc chemistry is truly orthogonal .[5][][1] The N-terminal Fmoc group is removed by a base (Piperidine), while side chains (tBu) are removed by acid (TFA).[1][7] This separation of mechanisms allows for milder conditions.
Critical Risk: Base-Catalyzed -Elimination
The primary risk for Ser/Thr in Fmoc chemistry is
-
Why tBu matters: The tert-butyl group is bulky and electron-donating, which sterically hinders the base and electronically destabilizes the carbanion intermediate, significantly suppressing
-elimination compared to other protecting groups.
Validated Protocol: Fmoc Synthesis
-
Deprotection: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp is present).
-
Washing: DMF (Flow wash is critical to remove reactive dibenzofulvene adducts).[1]
-
Coupling: HBTU/DIEA or DIC/Oxyma in DMF.
-
Cleavage:
Visualizing the Conflict: Workflow & Side Reactions
The following diagram illustrates the parallel workflows and the specific "danger zones" for hydroxy amino acids in each strategy.
Caption: Comparative workflow highlighting the specific chemical risks for hydroxy amino acids. Boc risks occur during final cleavage (Acid), while Fmoc risks occur during repetitive deprotection (Base).[1]
Decision Matrix: Choosing the Right Strategy
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Safety | High. Uses TFA/Piperidine.[1] | Low. Requires HF (bone seeker, fatal contact risk). |
| Aggregation | Moderate risk. | Low risk. Protonated N-terminus breaks H-bonds. |
| Ser/Thr Stability | Good with tBu.[1][9] Risk of | Good with Bzl. Risk of N |
| Tyr Stability | Excellent with tBu. | Risk of alkylation without scavengers. |
| Automation | Standard.[][10][11][] Real-time UV monitoring of Fmoc removal. | Difficult. HF cleavage cannot be automated easily. |
| Scalability | Preferred for GMP (Green chemistry). | Used for specific hydrophobic APIs. |
The "Self-Validating" System
To ensure scientific integrity, every synthesis must include checkpoints.
-
The Kaiser Test (Ninhydrin):
-
The Chloranil Test:
-
When: After coupling to secondary amines (Proline/Hydroxyproline).
-
Result: Blue = Positive (Fail). Colorless = Negative (Pass).
-
-
Micro-Cleavage:
-
Take 5mg resin, treat with cleavage cocktail for 30 mins, analyze by HPLC/MS before cleaving the whole batch.
-
References
-
Merrifield, R. B. (1963).[14] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[15] The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][15] International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Peptide Synthesis Strategies: A Technical Guide
Executive Summary
The landscape of peptide synthesis has evolved from the classical Liquid Phase Peptide Synthesis (LPPS) to the dominant Solid Phase Peptide Synthesis (SPPS), and further into hybrid ligation strategies for protein-scale assemblies.[1] This guide provides a critical technical analysis of these methodologies, focusing on the causality behind reagent choices, self-validating protocols, and scalability. It is designed for researchers who need to select the optimal strategy based on sequence complexity, length, and downstream application.[2]
Strategic Overview: The Synthesis Landscape
The choice of synthesis strategy is dictated by three variables: Peptide Length , Scale , and Sequence Difficulty (aggregation potential).
| Feature | Solid Phase (SPPS) | Liquid Phase (LPPS) | Hybrid / Ligation (NCL) |
| Primary Use Case | R&D to Pilot Scale (up to 50-70 AA) | Industrial Scale (Short peptides <15 AA) | Protein Synthesis (>70 AA) |
| Purification | Filtration (Intermediates); HPLC (Final) | Extraction/Crystallization (Stepwise) | HPLC / Dialysis |
| Automation | High (Microwave/Flow) | Low (Batch reactors) | Moderate |
| Solvent Consumption | High (Wash steps) | Low (Stoichiometric efficiency) | Moderate (Aqueous buffers) |
| Major Limitation | "Difficult sequences" (Aggregation) | Labor intensive; Solubility issues | Cysteine requirement (native or surrogate) |
Deep Dive: Solid Phase Peptide Synthesis (SPPS)
SPPS is the industry standard for R&D. The core principle involves anchoring the C-terminus to an insoluble resin, allowing reagents to be washed away without extractive workup. The two dominant strategies—Fmoc and Boc —differ primarily in their orthogonality.[3][4]
2.1 Fmoc vs. Boc Chemistry
-
Fmoc (9-fluorenylmethoxycarbonyl): Relies on base-labile alpha-amine protection and acid-labile side-chain protection. It is orthogonal, meaning the deprotection condition (piperidine) does not affect the side chains or the resin linkage.
-
Boc (tert-butyloxycarbonyl): Relies on acid-labile alpha-amine protection (TFA) and HF-labile side-chain protection. It is not fully orthogonal; the TFA used for deprotection can slowly degrade the benzyl-based side chain protection or resin linkage if not carefully managed.
Comparative Technical Data:
| Parameter | Fmoc Strategy | Boc Strategy |
| 20% Piperidine in DMF (Base) | 50% TFA in DCM (Acid) | |
| Side-Chain Cleavage | 95% TFA (Acid) | Anhydrous HF (Hazardous Acid) |
| Aggregating Sequences | Prone to aggregation (beta-sheets) | Superior solvation (TFA breaks aggregates) |
| Thioester Synthesis | Difficult (Piperidine destroys thioesters) | Excellent (Stable to TFA) |
| Safety Profile | Moderate (Sensitizers) | High Risk (HF is highly toxic/corrosive) |
2.2 Visualization: The Fmoc SPPS Cycle
The following diagram illustrates the iterative cycle of Fmoc SPPS, highlighting the critical "Wash" steps that prevent side reactions.
Caption: The Fmoc SPPS cycle. Note the critical wash steps to remove piperidine before coupling (prevents premature cleavage of active ester) and to remove excess reagents before deprotection.
2.3 Validated Protocol: Fmoc SPPS with Self-Validation
Objective: Synthesize a 10-mer peptide on Rink Amide resin. Validation Step: The Kaiser Test (ninhydrin) is the self-validating mechanism. It detects free primary amines.
-
Blue/Purple beads = Free amines present (Coupling incomplete).
-
Colorless/Yellow beads = No free amines (Coupling complete).
Protocol:
-
Resin Swelling: Place 100 mg Rink Amide resin (0.5 mmol/g) in a fritted syringe. Add DMF (3 mL) and swell for 30 min. Drain.
-
Deprotection: Add 20% piperidine in DMF (3 mL). Shake for 3 min. Drain. Repeat with fresh solution for 10 min. Mechanistic Note: The first short wash removes the bulk of Fmoc; the second ensures completion.
-
Wash: Wash with DMF (5 x 3 mL).
-
Coupling Cocktail Preparation:
-
Weigh Fmoc-AA-OH (4 eq relative to resin).
-
Add Oxyma Pure (4 eq) and DIC (Diisopropylcarbodiimide, 4 eq).
-
Dissolve in minimal DMF. Why Oxyma/DIC? It is safer than HOBt (explosive risk) and minimizes racemization better than HATU for Cys/His residues [1].
-
-
Coupling Reaction: Add cocktail to resin. Shake for 60 min at Room Temp.
-
Validation (Kaiser Test): Remove a few beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat to 100°C for 2 min.
-
Result: If beads are colorless, proceed. If blue, re-couple (double coupling).
-
-
Final Cleavage: Wash resin with DCM. Add TFA/TIS/H2O (95:2.5:2.5). Shake 2 hrs. Precipitate in cold diethyl ether.
Deep Dive: Native Chemical Ligation (NCL)
For proteins or peptides >50 residues, SPPS yields drop exponentially due to accumulation of deletion sequences. NCL solves this by stitching together two unprotected fragments in aqueous solution.[5][6][7]
Mechanism:
-
Transthioesterification: The thiol of an N-terminal Cysteine on Fragment B attacks the C-terminal Thioester of Fragment A.
-
S-to-N Acyl Shift: The resulting thioester intermediate undergoes a spontaneous, irreversible rearrangement to form a native amide bond.
3.1 Visualization: NCL Mechanism
Caption: The NCL mechanism. The S-to-N acyl shift is the thermodynamic driving force, rendering the reaction irreversible and chemoselective for Cysteine.
3.2 Experimental Protocol: NCL
Reagents:
-
Buffer: 6M Guanidine HCl, 200 mM Sodium Phosphate, pH 7.0.
-
Catalyst: MPAA (4-Mercaptophenylacetic acid) - increases rate by exchanging with the alkyl thioester to form a more reactive aryl thioester [2].
-
Reductant: TCEP (Tris(2-carboxyethyl)phosphine) - keeps Cysteine reduced without interfering with the thioester.
Workflow:
-
Dissolve Peptide-Thioester (2 mM) and Cys-Peptide (2-3 mM) in the degassed Buffer.
-
Add MPAA (50 mM) and TCEP (20 mM).
-
Adjust pH to 7.0 carefully. Critical: pH > 7.5 causes thioester hydrolysis; pH < 6.5 slows the reaction.
-
Incubate at 37°C under Nitrogen.
-
Monitor: Use LC-MS. Look for the disappearance of starting materials and appearance of the ligated mass (-HSR leaving group).
Comparative Performance Data
The following data summarizes coupling efficiency and racemization rates for common reagents used in SPPS, derived from comparative studies [3].
| Coupling Reagent | Activation Species | Coupling Efficiency (Difficult Seq) | Racemization (Cys/His) | Stability |
| DIC / Oxyma | Oxyma Ester | High (98-99%) | Very Low (< 1%) | High |
| HBTU / DIEA | OBt Ester | Moderate | Moderate | Moderate |
| HATU / DIEA | OAt Ester | Highest | Low | Low (Unstable in DMF) |
| PyBOP / DIEA | OBt Ester | Moderate | Moderate | High |
Scientist's Insight: While HATU is the most powerful activator for sterically hindered amino acids (e.g., Aib, N-methyls), it is expensive and can cause guanidinylation of the N-terminus if the reaction is slow. DIC/Oxyma is the preferred "workhorse" for routine synthesis due to its safety profile (non-explosive compared to HOBt) and superior suppression of racemization [4].
Decision Matrix for Strategy Selection
Use this logic flow to determine your experimental approach.
Caption: Decision matrix for selecting peptide synthesis strategy based on length, scale, and sequence difficulty.
References
-
Subirats, X., et al. (2013). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
-
Johnson, E. C. B., & Kent, S. B. H. (2006). "Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction". Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011).[8] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.
-
Albericio, F., et al. (2018). "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis". Synthesis.
Sources
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
Validation of peptide sequence after incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Executive Summary
Compound Focus: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-(S)-Isoserine).
Application: Peptidomimetics, protease inhibitors, and structural modification (kink induction).
The Challenge: The incorporation of Boc-Isoserine presents unique synthetic and analytical challenges compared to its natural isomer, Serine. Its
This guide provides a comparative analysis of synthetic strategies and validation protocols to ensure the structural integrity of Isoserine-containing peptides.
Strategic Comparison: Isoserine vs. Alternatives
When designing peptidomimetics, researchers often choose between Isoserine, Serine (natural analog), and
| Feature | (S)-Isoserine Modified Peptide | Standard Serine Peptide | |
| Structure | |||
| Proteolytic Stability | High (Non-canonical backbone resists proteases) | Low (Rapidly degraded by endogenous proteases) | Moderate (Resists aminopeptidases) |
| Synthetic Risk | High ( | Low (Standard Fmoc/Boc protocols) | Low (No steric/chiral hindrance) |
| Validation Complexity | High (Requires chiral chromatography/Marfey's; isobaric to Ser) | Low (Standard LC-MS) | Low (Distinct mass) |
| Secondary Structure | Induces 14-helix or specific turns (H-bond donor OH) | Standard | Flexible linker |
Expert Insight: The "Hidden" Synthetic Failure
The most common failure mode when using unprotected Boc-Isoserine is
Synthetic Protocols & Optimization
To validate the sequence, one must first ensure the synthesis minimizes side reactions. Two primary methods exist.
Method A: Direct Coupling (Unprotected OH)
Best for: Short peptides, cost-sensitive projects.
-
Activator: DIC/HOBt (Carbodiimide/Benzotriazole).[1]
-
Mechanism: Slower activation minimizes ester formation.
-
Protocol:
Method B: Protected Coupling (Recommended)
Best for: GMP production, long peptides, high purity.
-
Compound: Boc-(S)-Isoserine(O-TBS)-OH (tert-butyldimethylsilyl protected).
-
Activator: HATU/DIEA (Uronium/Base).
-
Advantage: Completely eliminates
-acylation risk; allows rapid, high-yield coupling. -
Deprotection: Requires an additional TBAF or acid treatment step post-synthesis.
Validation Workflow: Distinguishing Isomers
Because Isoserine and Serine are isobaric (MW 105.09 Da residue mass), standard low-res MS cannot distinguish them. The following self-validating workflow is required.
Diagram 1: Validation Decision Matrix
Caption: Decision tree for validating Isoserine incorporation. Note that MS/MS is the first line of defense, but Marfey's method is the ultimate arbiter for chiral integrity.
Protocol 1: MS/MS Fragmentation Analysis
Isoserine incorporated into a peptide backbone displays a distinct fragmentation pattern compared to Serine due to the position of the backbone amine.
-
Serine (Natural):
-
Structure:
-
Fragmentation: Standard
and ions. -
Immonium Ion: 60.04 Da (
).
-
-
Isoserine (Modified):
-
Structure:
-
Fragmentation: The
-cleavage occurs differently. -
Diagnostic Signal: Enhanced neutral loss of
(-18 Da) from precursor and fragment ions is significantly more pronounced in -hydroxy peptides than in Serine peptides due to the acidic -proton facilitating elimination.
-
Protocol 2: Marfey's Method (Chiral & Structural Verification)
This is the gold standard protocol for distinguishing (S)-Isoserine from (R)-Isoserine and Serine.
-
Hydrolysis: Incubate peptide (50 µg) in 6 M HCl at 110°C for 24 h. Dry under
. -
Derivatization: Resuspend in 100 µL water. Add 100 µL 1% FDAA (Marfey's Reagent) in acetone + 40 µL 1 M
. -
Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 2 M HCl.
-
Analysis: Inject onto C18 HPLC (Gradient: 10-60% ACN with 0.1% TFA).
-
Result:
-
L-Ser-FDAA: Elutes ~20 min.
-
(S)-Isoserine-FDAA: Elutes significantly later (distinct hydrophobicity).
-
(R)-Isoserine-FDAA: Separates from (S) form (diastereomeric resolution).
-
Mechanism of Action: Why It Matters
Understanding the chemical behavior of Isoserine helps interpret validation data.
Diagram 2: Fragmentation & Racemization Risk
Caption: Synthetic pathways showing the critical risks of O-acylation and Racemization which necessitate the specific validation protocols described above.
References
-
Vertex AI Search. (2025). MS/MS fragmentation mechanism of isoserine peptides. Retrieved from 3
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5
-
Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][6][7][3][8][9][5][10] Retrieved from 9
-
Aapptec. (2025).[11] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 6
-
MedChemExpress. (2025). (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Product Page. Retrieved from 7
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. pubs.acs.org [pubs.acs.org]
Comparative study of coupling reagents for hindered amino acids
Executive Summary
In the landscape of peptide synthesis, sterically hindered amino acids—such as
This guide objectively compares the "Gold Standard" reagents for these difficult couplings: HATU , COMU , and PyAOP .
Key Takeaway: While HATU has historically been the default for difficult sequences, COMU has emerged as a superior alternative, offering higher yields in extreme hindrance scenarios (e.g., Aib-Aib bonds) with a safer toxicity profile. PyAOP remains the specialist choice for slow reactions where guanidinylation is a risk.
Part 1: The Mechanistic Challenge
To select the right reagent, one must understand why the coupling fails. Steric hindrance blocks the nucleophilic attack of the amine onto the activated ester. To overcome this, we need reagents that generate activated esters with:
-
Higher Reactivity: Faster leaving group kinetics.
-
Anchiomeric Assistance: Structural features that "guide" the amine to the carbonyl.
The "Neighboring Group Effect" (HATU/PyAOP)
HATU and PyAOP utilize the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. Unlike the standard HOBt, HOAt contains a pyridine nitrogen at the 7-position. This nitrogen forms a hydrogen bond with the incoming amine, stabilizing the transition state (a 7-membered ring) and effectively increasing the local concentration of the amine near the electrophilic center.
The "Oxyma" Evolution (COMU)
COMU utilizes Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group. Oxyma is a potent electron-withdrawing group that creates a highly reactive ester without the explosion risks associated with benzotriazoles.
Visualization: Activation & Hindrance Pathways
The following diagram illustrates the activation pathways and the specific advantage of the HOAt neighboring group effect.
Figure 1: Reaction pathway highlighting the critical transition state where steric hindrance slows kinetics. The HOAt neighboring group effect (present in HATU/PyAOP) lowers the activation energy at this specific step.
Part 2: Comparative Performance Analysis
The Stress Test: Aib-Aib Coupling
The coupling of two
Case Study Data: Synthesis of Aib-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2).[1][2][3] Metric: % des-Aib impurity (deletion sequence indicating coupling failure).
| Reagent | Base Equivalents | % des-Aib Impurity (Lower is Better) | Performance Verdict |
| COMU | 2 eq DIEA | 0.26% | Superior |
| HATU | 2 eq DIEA | 17.0% | Acceptable but flawed |
| HBTU | 2 eq DIEA | 53.0% | Failed |
| PyAOP | 2 eq DIEA | < 5.0% | Excellent |
Data Source: El-Faham et al. (2009) & Albericio Group studies.
N-Methylated Amino Acids & Guanidinylation
When coupling to N-methylated amines, the reaction rate is significantly slower.
-
The Risk: Uronium reagents (HATU, HBTU, COMU) can react with the slow-reacting amine to form a guanidine byproduct, permanently capping the chain.
-
The Solution: PyAOP (Phosphonium salt). It cannot form guanidines.
| Feature | HATU | COMU | PyAOP |
| Class | Uronium (OAt) | Uronium (Oxyma) | Phosphonium (OAt) |
| Guanidinylation Risk | High (in slow reactions) | Low (due to high reactivity) | Zero |
| Epimerization Control | Excellent | Superior | Excellent |
| Solubility | Moderate | High (Morpholino group) | Moderate |
| Safety | Explosive (HOAt) | Safer (Oxyma) | Explosive (HOAt) |
Part 3: Experimental Protocols
Protocol A: The Modern Standard (COMU)
Recommended for: Aib, bulky side chains, and general difficult sequences.
Reagents:
-
Amino Acid (3.0 eq)[1]
-
COMU (3.0 eq)
-
DIEA (Diisopropylethylamine) (6.0 eq) [Note: COMU is efficient enough that 3.0 eq Base often suffices, but 6.0 is standard for hindrance]
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Dissolve the Fmoc-Amino Acid and COMU in minimal DMF (0.2 M concentration).
-
Add DIEA to the mixture. Color change (Yellow/Orange) indicates activation.
-
Pre-activation: Allow to react for exactly 30 seconds. Do not exceed 2 minutes to avoid epimerization.
-
Add the activated mixture to the resin-bound amine.
-
Reaction Time: 1 hour at Room Temperature.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).
Protocol B: The "Guanidine-Free" Method (PyAOP)
Recommended for: N-methylated amines, cyclizations, and extremely slow reactions (>2 hours).
Reagents:
-
Amino Acid (3.0 eq)[1]
-
PyAOP (3.0 eq)
-
HOAt (3.0 eq) [Optional: Added to further suppress racemization]
-
DIEA (6.0 eq)
Procedure:
-
Dissolve Amino Acid, PyAOP, and (optional) HOAt in DMF.
-
Add immediately to the resin. Phosphonium salts are less stable in basic solution than uroniums; do not pre-activate for long.
-
Reaction Time: 2 to 12 hours (can be left overnight without risk of guanidinylation).
Part 4: Decision Matrix
Use this workflow to select the optimal reagent for your specific sequence.
Figure 2: Selection workflow for hindered couplings. PyAOP is prioritized for slow kinetics to prevent side reactions, while COMU is preferred for sheer coupling power.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
El-Faham, A., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3][4] Chemistry – A European Journal, 15(37), 9404–9416.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][5][4][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.
Sources
- 1. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Comprehensive Guide to Purity Assessment of Synthetic Peptides by Analytical HPLC
Executive Summary
In the development of peptide therapeutics and biological tools, purity is not a single number; it is a system of verification. Synthetic peptides are prone to specific impurities—deletion sequences, diastereomers (racemization), and incomplete deprotection products—that often share similar hydrophobicity with the target molecule.
This guide moves beyond basic "Area %" calculations. It compares the standard Reversed-Phase HPLC (RP-HPLC) workflow against modern alternatives like UPLC and LC-MS, providing a self-validating protocol for determining peptide purity with high confidence.
Part 1: Comparative Analysis of Assessment Techniques
While RP-HPLC with UV detection is the industry workhorse, it is not the only tool. The following analysis compares the standard approach against high-throughput and orthogonal alternatives.
Table 1: Performance Matrix of Peptide Purity Techniques
| Feature | Standard RP-HPLC (UV) | UHPLC / UPLC (UV) | LC-MS (Q-TOF/Orbitrap) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction (High Pressure) | Mass-to-Charge Ratio ( |
| Resolution ( | Moderate. Limited by diffusion in porous particles.[1] | High. Sub-2 | Ultimate. Separates co-eluting peaks by mass. |
| Speed | Standard (30–60 min runs). | Fast (5–10 min runs). | Variable (depends on scanning speed). |
| Sensitivity | Good (at 214 nm). | High (sharper peaks = higher S/N). | Extreme. Detects trace impurities. |
| Blind Spots | Co-eluting impurities; non-chromophores. | Similar to HPLC, but less co-elution. | Ion suppression; isobaric isomers (e.g., Leu/Ile). |
| Cost/Complexity | Low / Robust.[2] | High / Requires low-dispersion hardware. | Very High / Requires expert interpretation. |
| Best For | Routine QC & Fraction Collection. | High-Throughput Screening. | Identity Confirmation & Impurity Profiling. |
The "Gold Standard" Argument
For routine purity assessment (>95% target), RP-HPLC remains the gold standard because it is quantitative. UV response at 214 nm (peptide bond) is generally proportional to mass concentration for peptides, whereas MS ionization efficiency varies wildly between sequences, making MS poor for quantification without isotopically labeled standards [1].
Part 2: Critical Parameters & Method Development
To achieve a self-validating method, you must optimize three critical parameters: Pore Size , Mobile Phase pH/Modifier , and Wavelength .
Stationary Phase: The Pore Size Rule
Peptides are large molecules. If the pore size is too small, the peptide cannot access the internal surface area, leading to broad peaks and poor capacity.
-
< 3000 Da (approx. < 25 residues): Use 100Å – 130Å pore size (C18 or C8).
-
> 3000 Da: Use 300Å pore size (C18 or C4). This is critical for allowing diffusion of larger secondary structures [2].
The Modifier Dilemma: TFA vs. Formic Acid
The choice of acid modifier dictates the trade-off between peak shape and MS sensitivity.
-
Trifluoroacetic Acid (TFA): The standard for UV purity. It acts as an ion-pairing agent, neutralizing positive charges on basic residues (Arg, Lys, N-term). This increases retention and sharpens peaks.
-
Drawback: Severe signal suppression in MS (up to an order of magnitude) [3].[3]
-
-
Formic Acid (FA): The standard for LC-MS.[4] It provides protons for ionization without strong ion pairing.
-
Drawback: Broad, tailing peaks for basic peptides in UV traces.
-
-
The Solution: For purity assessment by UV, always use TFA (0.05% – 0.1%) unless you are running online MS, in which case use FA or a "Charged Surface Hybrid" (CSH) column to mitigate tailing [4].
Wavelength Selection
-
214 nm (or 220 nm): Detects the amide bond (
). Universal for all peptides. Use this for purity calculation. -
280 nm: Detects aromatic side chains (Trp, Tyr). Use this only to confirm the presence of these residues; do not use for purity % as it misses impurities lacking aromatics [5].
Part 3: Self-Validating Experimental Protocol
This protocol uses a "Universal Gradient" approach suitable for most synthetic peptides.
Materials
-
Column: C18, 4.6 x 150 mm, 3.5
m or 5 m particle size. (Choose 130Å or 300Å based on peptide size). -
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Sample: Dissolve peptide at 1 mg/mL. Crucial: If hydrophobic, dissolve in minimal pure DMSO or DMF first, then dilute with water/buffer.
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Inject a known standard (e.g., a stable peptide like Bradykinin or a previous batch).
-
Requirement: Tailing factor (
) must be < 1.5. If , the column may be fouled or the TFA concentration is incorrect.
-
-
The Scouting Gradient (Linear):
-
Optimization (The "Focusing" Step):
-
Calculate the %B where the peptide elutes (
). -
Create a shallower gradient centered on this point: Start at (
) and end at ( ) over 20 minutes. -
Why? A shallower slope (1% B/min) expands the resolution between the main peak and closely eluting impurities (e.g., des-Ala impurities).
-
-
Data Analysis:
-
Integrate all peaks > 0.1% of the total area.
-
Purity Calculation:
-
Part 4: Visualization & Logic
Workflow Diagram: Method Development Logic
The following diagram illustrates the decision process for selecting column chemistry and mobile phases based on peptide properties.
Figure 1: Decision matrix for optimizing stationary phase and mobile phase conditions based on peptide physicochemical properties.
Troubleshooting Common Artifacts
| Observation | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interactions; basic peptide. | Ensure TFA is fresh (0.1%). Switch to "End-capped" column. |
| Ghost Peaks | Carryover from previous run. | Run a "Sawtooth" wash (5% |
| Doublet Peaks | Diastereomers or oxidation (Met). | Check for Methionine sulfoxide (+16 Da in MS). Slow gradient to resolve. |
| Broad Hump | Aggregation. | Increase column temperature to 60°C; use 300Å pore size. |
References
-
Agilent Technologies. (2024). Guide to Peptide Quantitation. Agilent.com.[7] [Link]
-
Waters Corporation. (2026). When would I use a 300-angstrom pore versus a 130-angstrom pore for reverse-phase separation of biomolecules? Waters Knowledge Base. [Link]
-
Lauber, M. A., et al. (2013). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Application Note. [Link]
-
Kuipers, B. J., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm. Journal of Agricultural and Food Chemistry, 55(14), 5445–5451. [Link]
Sources
Comparing hydrophobicity of different protected amino acids
Executive Summary: The Hydrophobic Landscape of SPPS
In Solid-Phase Peptide Synthesis (SPPS) and subsequent purification, the hydrophobicity of protected amino acids is not merely a physical property—it is a determinant of synthesis success. Unlike native amino acids, whose hydrophobicity is dictated by the side chain alone, protected amino acids (e.g., Fmoc-AA-OH) exhibit a "masked" hydrophobicity profile dominated by the N-terminal protecting group and side-chain modifiers (tBu, Trt, Pbf).
Understanding these profiles is critical for:
-
Solubility Optimization: Preventing aggregation during coupling by selecting appropriate solvent systems (e.g., DMF vs. NMP/DCM mixtures).
-
Fragment Condensation: Predicting the solubility and retention behavior of protected peptide segments.
-
Purification Strategy: Designing gradients for the separation of impurities resulting from incomplete deprotection (e.g., Fmoc- vs. des-Fmoc species).
This guide objectively compares the hydrophobicity of standard protected amino acids, focusing on the Fmoc strategy, and provides a validated protocol for experimentally determining these indices in your own laboratory.
Mechanistic Principles: The "Masking" Effect
The hydrophobicity of a protected amino acid is a composite vector of three components:
-
The N-Terminal Group: The fluorenylmethoxycarbonyl (Fmoc) group is highly lipophilic due to its fused aromatic ring system. It significantly elevates the retention time of any amino acid compared to its Boc (tert-butyloxycarbonyl) or Acetyl counterparts.
-
The Side-Chain Protection:
-
Trityl (Trt): Extremely hydrophobic (used on Cys, His, Asn, Gln).
-
Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Moderately hydrophobic (used on Arg).
-
Tert-butyl (tBu/Boc): Moderately hydrophobic (used on Ser, Thr, Tyr, Asp, Glu, Lys, Trp).
-
-
The Amino Acid Core: The intrinsic hydrophobicity of the backbone, which becomes secondary to the protecting groups.
Key Insight: In the protected state, residues that are natively polar (like Cysteine or Arginine) can become the most hydrophobic residues in the sequence due to their bulky protecting groups (Trt and Pbf, respectively).
Visualization: Hydrophobicity Hierarchy
The following diagram illustrates the relative contribution of common protecting groups to the overall hydrophobicity of an amino acid derivative.
Caption: Relative contribution of protecting groups to the total hydrophobicity of an amino acid derivative. Note that side-chain protection often overrides native side-chain polarity.
Comparative Data: Hydrophobicity Indices
The following data summarizes the relative hydrophobicity of Fmoc-protected amino acids on a C18 Reversed-Phase HPLC column. This ranking is derived from retention time data where higher retention indicates higher hydrophobicity.
Experimental Context:
-
Column: C18 Symmetry Luna
-
Gradient: 15–70% B in 30 min (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN)
-
Source: Adapted from Al Musaimi et al. (2023) [1].
Table 1: Relative Hydrophobicity Ranking of Fmoc-Amino Acids
| Rank | Amino Acid Derivative | Protecting Groups | Hydrophobicity Tier | Notes |
| 1 | Fmoc-Cys(Trt)-OH | Trityl | Highest | The Trt group makes this significantly more hydrophobic than even Trp/Phe. |
| 2 | Fmoc-Trp(Boc)-OH | Boc | Very High | Native hydrophobicity + Boc protection. |
| 3 | Fmoc-Phe-OH | None (Side chain) | High | Intrinsic aromatic hydrophobicity + Fmoc. |
| 4 | Fmoc-Ile-OH | None (Side chain) | High | High intrinsic aliphatic index. |
| 5 | Fmoc-Leu-OH | None (Side chain) | High | High intrinsic aliphatic index. |
| 6 | Fmoc-Arg(Pbf)-OH | Pbf | High | The bulky Pbf group masks the polar guanidino group effectively. |
| 7 | Fmoc-Tyr(tBu)-OH | tBu | Moderate-High | tBu adds lipophilicity to the phenol ring. |
| 8 | Fmoc-Val-OH | None (Side chain) | Moderate | - |
| 9 | Fmoc-His(Trt)-OH | Trityl | Moderate | Trt is hydrophobic, but the imidazole core is polar. |
| 10 | Fmoc-Glu(OtBu)-OH | tBu (Ester) | Moderate | - |
| 11 | Fmoc-Asp(OtBu)-OH | tBu (Ester) | Moderate | Slightly less hydrophobic than Glu due to shorter chain. |
| 12 | Fmoc-Lys(Boc)-OH | Boc | Moderate | - |
| 13 | Fmoc-Ala-OH | None | Low-Moderate | - |
| 14 | Fmoc-Gly-OH | None | Low | No side chain; baseline for Fmoc hydrophobicity. |
| 15 | Fmoc-Ser(tBu)-OH | tBu (Ether) | Lowest | Despite tBu, the small size and ether linkage result in lower retention. |
Critical Observation: Notice that Fmoc-Cys(Trt)-OH is at the top of the list. In native peptide prediction scales (like Guo-Mant-Hodges), Cysteine is often considered moderately hydrophobic or polar. However, in SPPS, the Trityl group renders it extremely lipophilic, which can cause solubility issues in polar solvents like DMF if the concentration is too high.
Experimental Protocol: Determination of Hydrophobicity Indices
To validate these values for your specific column and buffer system, use the following self-validating protocol. This method uses a "Mild Cleavage" technique to release the peptide fragment from the resin without removing the side-chain protecting groups.
Workflow Diagram
Caption: Workflow for isolating protected amino acid fragments to determine hydrophobicity indices via RP-HPLC.
Step-by-Step Methodology
1. Resin Selection & Loading
-
Rationale: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This resin allows for the cleavage of the peptide from the solid support using very mild acid (1% TFA), which leaves the side-chain protecting groups (tBu, Boc, Pbf, Trt) and the N-terminal Fmoc group intact.
-
Protocol: Load the target Fmoc-amino acid (1.0 eq) onto 2-CTC resin using DIEA (4.0 eq) in DCM for 2 hours. Cap unreacted sites with methanol.
2. Mild Cleavage (The Critical Step)
-
Goal: Release Fmoc-AA(PG)-OH without deprotecting PG.
-
Reagent: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Wash resin 3x with DCM.
-
Treat resin with 1% TFA/DCM (5 mL per 100 mg resin) for 2 minutes.
-
Filter the solution immediately into a vessel containing 5% Pyridine in Methanol (to neutralize the acid and prevent premature deprotection).
-
Repeat 3 times.
-
Evaporate solvents under N2 or reduced pressure.
-
3. HPLC Analysis
-
Sample Prep: Dissolve the residue in 50:50 Water:Acetonitrile.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Linear gradient 5% to 95% B over 30 minutes.
-
Detection: UV at 254 nm (Fmoc absorbs strongly here).
-
Calculation: The retention time (
) serves as the direct Hydrophobicity Index.
Troubleshooting & Application
Predicting Aggregation in Synthesis
-
Problem: Sequences rich in Fmoc-Cys(Trt) , Fmoc-Ile , and Fmoc-Val are prone to aggregation due to hydrophobic collapse of the growing chain in the polar DMF solvent.
-
Solution: For sequences containing >30% of these "High Tier" hydrophobic residues (see Table 1), switch the solvent system to a "Magic Mixture" (e.g., DMF/DCM/NMP) or add chaotropic salts (0.1 M LiCl) to disrupt hydrophobic interactions [2].
Fragment Purification[3]
-
When purifying protected fragments for condensation, use the Table 1 ranking to predict elution order.
-
Example: If purifying Fmoc-Gly-Cys(Trt)-OH, expect it to elute significantly later than Fmoc-Gly-Ser(tBu)-OH due to the dominance of the Trityl group.
References
-
Al Musaimi, O., et al. (2023).[3] Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6128.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
-
Guo, D., Mant, C. T., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 359, 499-517.
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Executive Summary & Risk Context
The "Why" Behind the Protocol: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a critical chiral building block, most notably as the C-13 side chain for the anticancer agent Paclitaxel (Taxol). While the Boc-protecting group reduces immediate biological reactivity compared to the free amine, this compound must be handled as a bioactive pharmaceutical intermediate .
The primary operational risks are not acute lethality, but particulate inhalation and static-induced dispersion . Boc-protected amino acids are notoriously "fluffy" and prone to triboelectric charging. Standard weighing procedures often result in mass instability and fume hood contamination. This guide prioritizes containment and static control to ensure both operator safety and mass balance integrity.
Hazard Identification & GHS Classification
Treat this substance as an Irritant with potential bioactive implications.
| Hazard Category | GHS Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact with powder can cause dermatitis. Double-gloving recommended for scale >1g. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Fine dust is hydrophilic; it will adhere to and irritate corneal moisture. Goggles required. |
| STOT - SE | H335 | May cause respiratory irritation.[1][3][4][5] | Critical: Do not handle on open bench. Inhalation of fines is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
Rationale: The following PPE standards are selected based on "Breakthrough Time" (BT) data for carbamate-protected organics and particulate exclusion efficiency.
PPE Decision Logic
This system validates your readiness based on the scale of operation.
Figure 1: PPE Selection Workflow based on operational mass scale.
Detailed PPE Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust entry from the side. Goggles seal against airborne fines generated by static repulsion. |
| Dermal (Hand) | Nitrile (0.11 mm / 4 mil minimum) | Latex is permeable to some organic modifiers used in downstream coupling. Nitrile offers superior chemical resistance to Boc-derivatives. |
| Respiratory | Engineering Control (Fume Hood) | Primary Barrier. Face velocity must be 80–100 fpm. Use N95/P95 only as a backup during spill cleanup outside the hood. |
| Body | Lab Coat (Cotton/Poly blend) | Synthetic fibers (100% polyester) generate static, exacerbating powder dispersion. Cotton blends reduce static buildup. |
Operational Protocol: The "Static-Neutral" Workflow
Expert Insight: The most common failure mode with Boc-isoserine is loss of material due to static fly-away during weighing. This protocol mitigates that risk.
Step 1: Engineering Setup (Pre-Work)
-
Ionization: If available, place a static ionizing bar or use an anti-static gun inside the weigh chamber.
-
Vessel Selection: Use glass weighing boats or antistatic plastic boats. Avoid standard polystyrene boats, which carry high static charges.
-
Sash Height: Lower fume hood sash to the lowest comfortable working position (approx. 12-14 inches) to maximize capture efficiency and minimize turbulence.
Step 2: Transfer & Weighing
-
Taring: Place the receiving vessel in the balance. Wait 10 seconds for the reading to stabilize (drift often indicates static).
-
Transfer: Use a stainless steel spatula (grounded via hand contact). Do not pour from the stock bottle.
-
Containment: Immediately recap the stock bottle after transfer.
-
Dissolution (Recommended): If possible, dissolve the solid directly in the weighing vessel (e.g., add DCM or Methanol) before transferring to the reaction flask. Handling the material as a solution eliminates dust risk.
Step 3: Decontamination & Cleanup
Boc-protected amino acids are soluble in organic solvents but can form sticky residues.
-
Primary Solvent: Methanol or Ethanol (High solubility).
-
Procedure: Wipe surfaces with a methanol-dampened Kimwipe first, then follow with soap/water. Do not use compressed air to blow powder off surfaces.
Waste Disposal & Emergency Response
Core Directive: Segregate as Hazardous Chemical Waste . Do not dispose of in trash or sewer.
Figure 2: Waste segregation logic for solid and liquid streams.
Spill Response (Dry Powder)
-
Alert: Notify nearby personnel.
-
PPE Up: Ensure goggles and N95/P95 respirator are worn.
-
Cover: Gently cover the spill with a solvent-dampened paper towel (Methanol/Ethanol) to prevent dust lofting.
-
Wipe: Scoop up the damp material. Do not dry sweep.
-
Dispose: Place all cleanup materials in the solid hazardous waste container.
References
-
Apollo Scientific. (2023). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet for Boc-Amino Acids (Generic Class Hazards). Retrieved from
-
BenchChem. (2025). Proper Disposal of Boc-Protected Amino Acids: A Guide for Laboratory Professionals. Retrieved from
-
American Chemical Society (ACS) GCI. (2016). Reagent Guide: Boc Protection/Deprotection. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
